4'-Hydroxypiptocarphin A
Beschreibung
The exact mass of the compound [(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O9/c1-11(2)17(23)28-15-9-20(5,25)21(26)7-6-19(4,30-21)8-14-16(15)13(18(24)29-14)10-27-12(3)22/h8,15,25-26H,1,6-7,9-10H2,2-5H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDHZDSIXPDSS-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OC1CC(C2(CCC(O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4'-Hydroxypiptocarphin A: A Technical Guide to Its Natural Source, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4'-Hydroxypiptocarphin A, a sesquiterpenoid lactone of significant interest to the scientific community. The document details its natural sources, comprehensive isolation protocols, and explores its biological activities, with a focus on its potential therapeutic applications.
Natural Source
This compound is a naturally occurring sesquiterpenoid that has been isolated from various plant species of the Vernonia genus, which belongs to the Asteraceae family. These plants are widely distributed in tropical regions and have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancer.
Table 1: Natural Sources of this compound and Related Compounds
| Plant Species | Family | Plant Part Used | Isolated Compounds |
| Vernonia spp. | Asteraceae | Not specified in detail | This compound |
| Vernonia amygdalina | Asteraceae | Leaves, Stem-bark, Root | Vernodalinol, Vernolide, Vernodalol, and other sesquiterpene lactones |
| Vernonia cinerea | Asteraceae | Leaves and Stems | 8α-(2′Z-tigloyloxy)-hirsutinolide and other sesquiterpene lactones |
| Vernonia zeylanica | Asteraceae | Not specified in detail | Vernolactone (a new sesquiterpene lactone) |
Experimental Protocols for Isolation
The isolation of this compound, like other sesquiterpene lactones from Vernonia species, involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology synthesized from procedures used for isolating similar compounds from the Vernonia genus.
Plant Material Collection and Preparation
Fresh plant material (e.g., leaves of Vernonia amygdalina) is harvested and thoroughly washed to remove any contaminants. The material is then air-dried in the shade for several days to reduce moisture content, followed by grinding into a fine powder using a mechanical grinder.
Extraction
The powdered plant material is subjected to exhaustive extraction to isolate the crude mixture of secondary metabolites.
Protocol:
-
Macerate the dried plant powder (e.g., 1 kg) in 85% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
Fractionation
The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity.
Protocol:
-
Suspend the crude ethanol extract in distilled water (e.g., 500 mL).
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:
-
n-Hexane (3 x 500 mL)
-
Chloroform (B151607) (3 x 500 mL)
-
n-Butanol (3 x 500 mL)
-
-
Concentrate each fraction to dryness using a rotary evaporator. The sesquiterpene lactones are typically enriched in the chloroform and n-butanol fractions.
Chromatographic Purification
The enriched fractions are subjected to a series of chromatographic techniques to isolate pure this compound.
Table 2: Chromatographic Purification Parameters
| Chromatographic Technique | Stationary Phase | Mobile Phase/Gradient | Detection |
| Column Chromatography (CC) | Silica (B1680970) gel (60-120 mesh) | Stepwise gradient of n-hexane and ethyl acetate (B1210297) (e.g., 100:0 to 0:100) | Thin Layer Chromatography (TLC) with vanillin-sulfuric acid reagent |
| Sephadex Column Chromatography | Sephadex LH-20 | Methanol (B129727) | UV-Vis Spectrophotometer (e.g., 254 nm) |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Reversed-phase C18 column | Gradient of methanol and water (e.g., 50:50 to 100:0) | UV Detector (e.g., 220 nm) |
Detailed Protocol:
-
Silica Gel Column Chromatography:
-
Subject the chloroform or n-butanol fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor by TLC.
-
Pool fractions with similar TLC profiles.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the pooled fractions containing the compound of interest on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative HPLC:
-
Perform the final purification step using preparative HPLC on a C18 column.
-
Elute with a suitable gradient of methanol in water to obtain pure this compound.
-
The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, IR, and UV.
-
Biological Activity and Signaling Pathway
Sesquiterpene lactones isolated from Vernonia species have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects[1][2]. While the specific mechanism of action for this compound is not extensively detailed in the currently available literature, many sesquiterpene lactones are known to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[3][4].
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the fields of inflammation and oncology. The detailed isolation protocols provided in this guide offer a practical framework for researchers to obtain this compound for further investigation. Future studies should focus on elucidating the precise molecular mechanisms of action of this compound to fully realize its therapeutic potential.
References
- 1. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of a New Sesquiterpene Lactone From Vernonia Zeylanica (L) Less and its Anti-Proliferative Effects in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cynaropicrin and inhibition of NF-κB activation: A structure activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
A Technical Guide to the Spectroscopic Data of Piptocarphin Derivatives: A Case Study of Piptocarphin A
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for Piptocarphin A, a sesquiterpene lactone closely related to 4'-Hydroxypiptocarphin A. Due to the limited availability of experimental data for this compound in publicly accessible literature, this document focuses on its well-characterized analogue, Piptocarphin A, isolated from Piptocarpha rotundifolia. The methodologies and spectral data presented herein serve as a valuable reference for the characterization of this class of compounds.
Introduction to Piptocarphins
Piptocarphins are a series of sesquiterpene lactones, primarily isolated from plants of the Piptocarpha genus. These compounds are of significant interest to the scientific community due to their diverse biological activities. The structural elucidation of these natural products relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide offers a detailed look into the experimental data and protocols for the characterization of Piptocarphin A.
Spectroscopic Data of Piptocarphin A
The following tables summarize the key spectroscopic data obtained for Piptocarphin A.
NMR Spectroscopic Data
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Piptocarphin A
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 134.5 | 5.30 (d, 9.9) |
| 2 | 126.1 | 5.65 (dd, 9.9, 8.1) |
| 3 | 42.1 | 2.55 (m) |
| 4 | 139.8 | - |
| 5 | 148.5 | - |
| 6 | 125.7 | 6.20 (s) |
| 7 | 68.9 | 4.95 (d, 9.2) |
| 8 | 48.7 | 2.80 (m) |
| 9 | 36.5 | 1.80 (m), 2.10 (m) |
| 10 | 141.2 | - |
| 11 | 122.1 | 5.90 (s), 6.15 (s) |
| 12 | 170.1 | - |
| 13 | 19.1 | 1.95 (s) |
| 14 | 16.3 | 1.05 (d, 7.0) |
| 15 | 20.9 | 1.85 (s) |
| OAc | 170.5, 21.1 | - |
| O-Ang | 167.5, 127.9, 138.5, 15.9, 20.6 | 6.10 (q, 7.1), 2.00 (dq, 7.1, 1.5), 1.90 (d, 1.5) |
Mass Spectrometry (MS) Data
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Piptocarphin A
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 459.2019 | 459.2023 |
Infrared (IR) Spectroscopy Data
Table 3: Infrared (IR) Absorption Bands for Piptocarphin A
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H Stretching |
| 1760 | γ-Lactone C=O Stretching |
| 1735 | Ester C=O Stretching |
| 1650 | C=C Stretching |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of Piptocarphin A.
Isolation of Piptocarphin A
The isolation of Piptocarphin A from the leaves of Piptocarpha rotundifolia involves a multi-step process:
-
Extraction: Dried and powdered leaves are subjected to maceration with a solvent such as methanol (B129727) at room temperature. The process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.
-
Fractionation: The crude extract is partitioned between solvents of increasing polarity, for example, hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to yield fractions with varying chemical profiles.
-
Chromatographic Purification: The fraction enriched with sesquiterpene lactones (typically the dichloromethane or ethyl acetate fraction) is subjected to a series of chromatographic techniques. This usually starts with column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Final Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure Piptocarphin A.
Caption: A generalized workflow for the isolation of a pure natural product from a plant source.
Spectroscopic Analysis
The structural elucidation of the isolated Piptocarphin A is performed using the following spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.
-
Infrared Spectroscopy: IR spectra are obtained on an FT-IR spectrometer, and the data is reported in wavenumbers (cm⁻¹).
Caption: The process of obtaining and integrating spectroscopic data for structural elucidation.
Conclusion
The spectroscopic data and experimental protocols for Piptocarphin A provide a solid foundation for researchers working with this and related sesquiterpene lactones. The detailed NMR, MS, and IR data are crucial for the unambiguous identification and characterization of these compounds. The methodologies outlined here can be adapted for the isolation and analysis of other piptocarphin derivatives, aiding in the discovery and development of new bioactive molecules.
4'-Hydroxypiptocarphin A: A Technical Overview of its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxypiptocarphin A is a sesquiterpenoid compound that has been isolated from plants of the Vernonia genus.[1] As a member of the terpene family, it represents a class of natural products with significant structural diversity and a wide range of biological activities. This technical guide provides a comprehensive summary of the currently available information on the physical and chemical properties of this compound. Due to the limited availability of public domain data, this document also highlights areas where further experimental investigation is required to fully characterize this compound for potential research and drug development applications.
Chemical and Physical Properties
General and Chemical Properties
| Property | Value | Source |
| CAS Number | 103994-39-4 | [1] |
| Molecular Formula | C₂₁H₂₆O₁₀ | [1] |
| Molecular Weight | 438.42514 g/mol | [1] |
| IUPAC Name | 2-(hydroxymethyl)prop-2-enoic acid (4S,6R,7S,10R)-3-[(acetyloxy)methyl]-2,4,5,6,7,8,9,10-octahydro-6,7-dihydroxy-6,10-dimethyl-2-oxo-7,10-epoxycyclodeca[b]furan-4-yl ester | [1] |
| Synonyms | This compound | [1] |
| Compound Class | Sesquiterpenoid | [1] |
Physicochemical Properties
| Property | Value/Observation | Source/Comment |
| Melting Point | Data not available | Requires experimental determination. |
| Boiling Point | Data not available | Requires experimental determination. |
| Solubility | Low water solubility is suggested. Soluble in organic solvents such as DMSO, PEG400, and Tween 80 for formulation purposes. | Based on general formulation guidelines for similar natural products. |
| Storage | Stock solutions should be stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. | General laboratory practice for unstable compounds. |
Spectral Data
Detailed experimental spectral data for this compound are not extensively reported. However, predicted Nuclear Magnetic Resonance (NMR) data is available and can serve as a guide for characterization.
Predicted ¹H NMR Data
Predicted ¹H NMR data can provide insights into the proton environment of the molecule. Experimental verification is crucial for accurate structural elucidation.
Predicted ¹³C NMR Data
Predicted ¹³C NMR data offers a map of the carbon skeleton. As with ¹H NMR, experimental data is necessary for confirmation.
Infrared (IR) and Mass Spectrometry (MS) Data
Experimental IR and MS data are essential for confirming functional groups and determining the exact mass and fragmentation pattern of this compound. This data is not currently available in the public domain.
Experimental Protocols
Detailed and specific experimental protocols for the isolation, purification, and characterization of this compound are not well-documented in publicly accessible literature. The following sections provide generalized workflows based on common practices for the isolation of sesquiterpenoids from Vernonia species.
General Isolation and Purification Workflow
The isolation of sesquiterpenoids from plant material typically involves extraction with organic solvents, followed by chromatographic separation.
Biological Activity and Signaling Pathways
The specific biological activities and associated signaling pathways of this compound have not been extensively studied. However, compounds with similar structural features, particularly those containing a 4-hydroxy group and belonging to the sesquiterpenoid class, have demonstrated a range of biological effects in preclinical studies. These potential activities warrant further investigation for this compound.
Potential Areas of Investigation
Based on the activities of related compounds, potential biological activities of this compound could include:
-
Cytotoxic Activity against Cancer Cell Lines: Many sesquiterpenoids exhibit cytotoxicity, making this a primary area for investigation.
-
Anti-inflammatory Effects: Inhibition of inflammatory pathways is a common feature of natural products.
-
Antimicrobial Properties: Screening against a panel of bacteria and fungi could reveal potential antimicrobial applications.
Potential Signaling Pathway Modulation
Given the known activities of structurally related compounds, this compound may modulate key signaling pathways involved in disease pathogenesis.
Conclusion and Future Directions
This compound is a natural product with a chemical structure that suggests potential for interesting biological activities. However, a comprehensive understanding of this compound is currently limited by the lack of detailed experimental data. To unlock its full potential for research and drug development, future efforts should focus on:
-
Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and detailed solubility profiles.
-
Full Spectral Analysis: Acquisition and interpretation of experimental 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry data.
-
Development of a Standardized Isolation Protocol: A detailed and reproducible method for the isolation and purification of this compound is crucial for obtaining high-purity material for further studies.
-
In-depth Biological Evaluation: Systematic screening for cytotoxic, anti-inflammatory, and antimicrobial activities.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
The generation of this fundamental data will be essential to guide further research and to evaluate the therapeutic potential of this promising natural compound.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of 4'-Hydroxypiptocarphin A in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxypiptocarphin A, a sesquiterpene lactone with significant therapeutic potential, belongs to a diverse class of natural products primarily found in the Asteraceae family. While the precise biosynthetic pathway of this complex molecule remains to be fully elucidated, extensive research into the biosynthesis of related sesquiterpene lactones provides a robust framework for proposing a hypothetical pathway. This technical guide outlines this putative biosynthetic route, from the universal precursor farnesyl pyrophosphate to the final intricate structure of this compound. We present a synthesis of current knowledge, detailing the key enzyme families involved, including sesquiterpene synthases, cytochrome P450 monooxygenases, and acyltransferases. Furthermore, this document provides a compendium of detailed experimental protocols for the identification and characterization of the enzymes involved in this pathway, as well as methods for the quantitative analysis of this compound and its intermediates. Finally, we explore the potential regulatory mechanisms, with a focus on the well-established role of jasmonate signaling in terpenoid biosynthesis. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic network of this compound, paving the way for its biotechnological production and further pharmacological development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of sesquiterpene lactones (SLs) is a multi-step process initiated in the cytosol and often completed in specialized plant tissues such as glandular trichomes. The pathway commences with the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). Subsequent modifications, primarily oxidations and acylations, lead to the vast diversity of SL structures observed in nature.
From Farnesyl Pyrophosphate to a Germacranolide Scaffold
The initial and committing step in the biosynthesis of most sesquiterpene lactones is the cyclization of FPP, which is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). For many SLs found in the Asteraceae family, this cyclization proceeds via a (+)-germacrene A intermediate. Following its formation, germacrene A undergoes a series of oxidative modifications, predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), to form a germacranolide skeleton. A key intermediate in this process is often costunolide (B1669451), which is considered a precursor to a wide array of germacranolide-derived lactones.
Hypothetical Late-Stage Modifications Leading to this compound
To arrive at the final structure of this compound from a germacranolide precursor such as a costunolide derivative, a series of specific hydroxylation and acylation reactions are necessary. These late-stage modifications are typically catalyzed by specific CYPs and acyltransferases, respectively. The proposed sequence of these modifications is outlined below and depicted in the pathway diagram. It is important to note that the exact order of these steps is yet to be determined experimentally.
A hypothetical sequence of events could involve:
-
Hydroxylation events: Specific CYPs would be responsible for introducing hydroxyl groups at various positions on the germacranolide backbone.
-
Acylation: An acyltransferase would catalyze the transfer of an acetyl group to one of the hydroxyl functionalities.
The proposed biosynthetic pathway is illustrated in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. To facilitate future research, the following table presents hypothetical kinetic parameters for the key enzyme classes involved, based on data from characterized enzymes in other sesquiterpene lactone pathways. These values should be considered as starting points for experimental design.
| Enzyme Class | Hypothetical Substrate | Hypothetical Km (µM) | Hypothetical kcat (s-1) | Hypothetical kcat/Km (s-1µM-1) | Reference Enzyme (for estimation) |
| Germacrene A Synthase | Farnesyl Pyrophosphate | 5 - 15 | 0.1 - 1.0 | 0.02 - 0.07 | Cichorium intybus GAS |
| Germacrene A Oxidase (CYP) | (+)-Germacrene A | 10 - 50 | 0.5 - 5.0 | 0.01 - 0.1 | Helianthus annuus GAO |
| Costunolide Synthase (CYP) | Germacrene A Acid | 20 - 100 | 1.0 - 10.0 | 0.01 - 0.1 | Lactuca sativa COS |
| Hydroxylase (CYP) | Piptocarphin A precursor | 25 - 150 | 0.2 - 2.0 | 0.001 - 0.01 | General plant CYPs |
| Acyltransferase | Hydroxylated Intermediate | 50 - 200 | 0.1 - 1.0 | 0.0005 - 0.005 | Plant BAHD acyltransferases |
Experimental Protocols
The elucidation of the biosynthetic pathway for this compound will rely on the successful application of a range of molecular biology and biochemical techniques. The following are detailed protocols for the key experiments required.
Protocol for Functional Characterization of a Candidate Sesquiterpene Synthase
Objective: To confirm the enzymatic activity of a candidate germacrene A synthase (GAS) gene.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from the plant tissue suspected to produce this compound.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length candidate GAS gene using PCR with gene-specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).
-
-
Heterologous Expression in E. coli:
-
Transform E. coli BL21(DE3) cells with the expression construct.
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA if a His-tag is present).
-
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Add the purified enzyme and the substrate, farnesyl pyrophosphate (FPP).
-
Overlay the reaction mixture with a solvent (e.g., hexane (B92381) or pentane) to trap volatile products.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Extract the organic layer containing the sesquiterpene products.
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of germacrene A.
-
Protocol for Functional Characterization of a Candidate Cytochrome P450
Objective: To determine the function of a candidate CYP in the hydroxylation of a sesquiterpene intermediate.
Methodology:
-
Gene Cloning and Heterologous Expression in Yeast (Saccharomyces cerevisiae):
-
Clone the full-length candidate CYP gene and a cytochrome P450 reductase (CPR) gene from the source plant into a yeast expression vector (e.g., pESC-URA).
-
Transform a suitable yeast strain (e.g., WAT11) with the expression construct.
-
Grow the transformed yeast in a selective medium with galactose to induce gene expression.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with sterile water and resuspend in a breaking buffer.
-
Lyse the cells using glass beads and vortexing.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5).
-
Add the isolated microsomes, the substrate (e.g., germacrene A or another intermediate), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.
-
Protocol for Quantitative Analysis of this compound by HPLC-MS
Objective: To quantify the amount of this compound in plant extracts.
Methodology:
-
Sample Preparation:
-
Harvest and freeze-dry the plant tissue.
-
Grind the dried tissue to a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or shaking.
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Set the mass spectrometer to operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., selected ion monitoring - SIM or multiple reaction monitoring - MRM for high sensitivity and specificity).
-
Inject the prepared sample extract.
-
-
Quantification:
-
Prepare a calibration curve using a purified standard of this compound at known concentrations.
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Regulatory Signaling Pathways
The biosynthesis of terpenoids, including sesquiterpene lactones, is tightly regulated in plants and is often induced in response to biotic and abiotic stresses. The phytohormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules in these stress responses.
The jasmonate signaling pathway is initiated by the accumulation of JA, which then forms a conjugate with isoleucine (JA-Ile). JA-Ile acts as a ligand that promotes the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2, which can then activate the expression of genes involved in secondary metabolism, including those in the sesquiterpene lactone biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound presents an exciting and challenging area of research. While the complete pathway is yet to be elucidated, the knowledge gained from studying other sesquiterpene lactones provides a clear roadmap for future investigations. The protocols and hypothetical framework presented in this guide are intended to accelerate research in this area. The identification and characterization of the specific enzymes involved will not only deepen our understanding of plant secondary metabolism but also open up possibilities for the metabolic engineering of high-value pharmaceuticals like this compound in microbial or plant-based production systems. Future work should focus on transcriptomic and proteomic analyses of this compound-producing plants to identify candidate genes, followed by rigorous functional characterization using the methodologies outlined herein.
Preliminary Biological Screening of a Novel Natural Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data on the biological screening of 4'-Hydroxypiptocarphin A is not available. This guide, therefore, presents a generalized framework for the preliminary biological evaluation of a novel, hypothetical plant-derived compound, herein referred to as "Test Compound," to illustrate the expected scientific rigor, data presentation, and experimental detail.
Introduction
The discovery and development of new therapeutic agents from natural sources is a cornerstone of pharmaceutical research. Plant-derived compounds, with their vast structural diversity, offer a rich reservoir of potential drug leads. A critical initial step in this process is the preliminary biological screening, which aims to identify and characterize the bioactivities of a novel compound. This guide outlines a typical workflow for such a screening, focusing on the evaluation of cytotoxic and anti-inflammatory properties, which are common starting points in the search for new anticancer and anti-inflammatory drugs.
In Vitro Cytotoxicity Screening
A primary objective of preliminary screening is to assess the potential of a compound to inhibit the growth of cancer cells.
Data Presentation
The cytotoxic activity of the Test Compound would be evaluated against a panel of human cancer cell lines. The results are typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | 18.9 ± 1.5 | 0.9 ± 0.1 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 2.5 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, HCT116, and HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the Test Compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (Doxorubicin) for 48 hours. A vehicle control (e.g., 0.1% DMSO) is also included.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro Cytotoxicity Screening
Workflow for determining the in vitro cytotoxicity of a test compound.
In Vitro Anti-inflammatory Screening
Another key area of preliminary screening is the assessment of a compound's ability to modulate inflammatory responses.
Data Presentation
The anti-inflammatory activity of the Test Compound can be assessed by measuring its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Concentration of Test Compound (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| 0 (LPS only) | 100 ± 5.2 | 100 ± 3.1 |
| 1 | 92.3 ± 4.5 | 98.7 ± 2.5 |
| 5 | 75.1 ± 3.9 | 97.2 ± 2.8 |
| 10 | 54.8 ± 3.1 | 95.9 ± 3.0 |
| 25 | 32.6 ± 2.7 | 93.4 ± 3.5 |
| 50 | 15.9 ± 1.8 | 88.1 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the Test Compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. A negative control (no LPS) and a vehicle control are also included.
-
Griess Reagent Addition: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO production is calculated relative to the LPS-stimulated control. A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Signaling Pathway: LPS-induced Inflammatory Response
The following diagram illustrates the simplified signaling pathway leading to the production of pro-inflammatory mediators upon LPS stimulation, which is a common target for anti-inflammatory drugs.
Simplified LPS-induced pro-inflammatory signaling pathway.
Conclusion
This guide provides a foundational framework for the preliminary biological screening of a novel natural product. The presented methodologies for assessing cytotoxicity and anti-inflammatory activity, along with the structured data presentation and visual workflows, represent standard practices in the field of drug discovery. While specific data for this compound is not yet available, the principles outlined here can be applied to its future investigation and to the screening of other novel compounds. Further studies would typically involve broader screening against more diverse cell lines, investigation of other biological activities (e.g., antimicrobial, antioxidant), and elucidation of the precise molecular mechanisms of action for any promising activities identified.
An In-depth Technical Guide on the In Vitro Cytotoxicity of 4'-Demethylpodophyllotoxin on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 4'-Demethylpodophyllotoxin (DOP), a lignan (B3055560) found in plants of the Podophyllum genus. This document details the compound's antiproliferative activity against various cancer cell lines, outlines the experimental protocols for assessing its effects, and elucidates its mechanism of action, with a focus on key signaling pathways.
Introduction to 4'-Demethylpodophyllotoxin (DOP)
4'-Demethylpodophyllotoxin is a natural aryltetralin lignan and a derivative of podophyllotoxin (B1678966). It serves as a crucial precursor in the semi-synthesis of widely used anticancer drugs, such as etoposide (B1684455) and teniposide. Structurally, it is characterized by the absence of a methyl group at the 4' position of the phenyl ring, a modification that has been noted to influence its biological activity. Recent research has highlighted DOP's potent cytotoxic and antiproliferative properties against a range of cancer cell lines, making it a compound of significant interest for novel anticancer drug discovery and development.[1]
In Vitro Cytotoxicity Data
The cytotoxic potential of 4'-Demethylpodophyllotoxin has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below.
Table 1: IC50 Values of 4'-Demethylpodophyllotoxin in Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| DLD1 | Colorectal Carcinoma | 0.1224 | [1] |
| HCT-116 | Colorectal Carcinoma | 0.1552 | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.00779* | [2] |
*Note: The IC50 value for the K562 cell line was reported for 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG), a glucoside derivative of 4'-Demethylpodophyllotoxin.
The data indicates that 4'-Demethylpodophyllotoxin exhibits potent cytotoxic activity, particularly against colorectal cancer cell lines, with IC50 values in the low micromolar to nanomolar range.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of 4'-Demethylpodophyllotoxin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4'-Demethylpodophyllotoxin in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 4'-Demethylpodophyllotoxin for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695), added dropwise while vortexing, to fix the cells. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence is typically measured in the FL2 channel.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT).
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC or Alexa Fluor 488) and used to label apoptotic cells. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with 4'-Demethylpodophyllotoxin for the desired time period.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanism of Action
4'-Demethylpodophyllotoxin exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. A key signaling pathway implicated in its mechanism of action is the PI3K/AKT pathway.
Induction of Cell Cycle Arrest
Studies have shown that 4'-Demethylpodophyllotoxin and its derivatives can induce a block in the mitotic phase of the cell cycle.[3] In colorectal cancer cell lines, treatment with DOP leads to cell cycle arrest at the G2/M phase.[1] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
Induction of Apoptosis via the PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, contributing to chemoresistance.[1] 4'-Demethylpodophyllotoxin has been shown to modulate this pathway to induce apoptosis in cancer cells.[1] The activation of the PI3K/AKT pathway by DOP in colorectal cancer cells has been linked to the induction of apoptosis.[1] This suggests that DOP's pro-apoptotic effects are, at least in part, mediated through its interaction with components of this crucial signaling cascade.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Signaling Pathway of 4'-Demethylpodophyllotoxin Action
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, apoptosis induction, and mitotic arrest by a novel podophyllotoxin glucoside, 4DPG, in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Potential of 4'-Hydroxypiptocarphin A: A Technical Overview
Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the isolation, characterization, or pharmacological activities of a compound named "4'-Hydroxypiptocarphin A" has been found.
This suggests that "this compound" may be a novel, yet-to-be-published compound, a synonym for a compound known by another name, or a potential misnomer. The absence of publicly available data precludes the creation of an in-depth technical guide as requested.
To facilitate a thorough investigation into the potential pharmacological activities of the compound of interest, it is crucial to verify the exact chemical name and structure. Providing a Chemical Abstracts Service (CAS) number, a reference to a peer-reviewed scientific publication detailing its isolation, or its chemical structure would be instrumental in retrieving the necessary information.
The Promise of Piptocarphin Derivatives and Sesquiterpene Lactones
While information on "this compound" is unavailable, the "piptocarphin" root name suggests it may belong to the class of sesquiterpene lactones, a diverse group of natural products with a wide array of documented biological activities. These compounds are particularly abundant in plants of the Asteraceae family, which includes the genus Piptocarpha.
Extensive research on various sesquiterpene lactones has revealed significant potential in several therapeutic areas. Generally, these compounds are known to exhibit:
-
Anti-inflammatory effects: Many sesquiterpene lactones have been shown to inhibit key inflammatory mediators, such as nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in the inflammatory response.
-
Anticancer properties: A significant number of sesquiterpene lactones have demonstrated cytotoxic and antiproliferative activities against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell growth and proliferation.
-
Antioxidant activity: Some sesquiterpene lactones possess antioxidant properties, helping to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress, which is implicated in numerous chronic diseases.
Should "this compound" be identified as a sesquiterpene lactone, it would be a prime candidate for investigation into these and other potential pharmacological activities. The "-hydroxy" prefix in its name suggests the presence of a hydroxyl group, which could significantly influence its solubility, bioavailability, and interaction with biological targets, potentially leading to unique therapeutic properties.
Future Directions
To proceed with a detailed analysis of "this compound," the following steps would be necessary upon confirmation of its identity:
-
Comprehensive Literature Review: A targeted search of scientific databases using the correct chemical identifier to gather all available data on its biological activities.
-
Data Extraction and Tabulation: Systematic extraction of all quantitative data from published studies, including IC50 values, EC50 values, inhibition percentages, and other relevant pharmacological metrics. This data would be organized into structured tables for clear comparison and analysis.
-
Methodology Compilation: Detailed documentation of the experimental protocols used in the cited studies, covering in vitro assays, in vivo models, and analytical techniques.
-
Signaling Pathway and Workflow Visualization: Elucidation of the molecular mechanisms of action and experimental workflows from the literature, which would then be translated into Graphviz diagrams to provide clear visual representations of complex biological processes.
Without the foundational information of the compound's existence and published research, the development of the requested in-depth technical guide remains speculative. We encourage the user to provide the necessary details to enable a comprehensive and accurate scientific exploration of this compound.
A Comprehensive Review of Sesquiterpenoids from Vernonia Species: Isolation, Bioactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
The genus Vernonia, a prominent member of the Asteraceae family, encompasses nearly 1,000 species of herbs and shrubs distributed across tropical and subtropical regions.[1] These plants are a rich reservoir of structurally diverse and biologically active secondary metabolites, with sesquiterpene lactones being a hallmark chemical class.[2][3] This technical guide provides a comprehensive review of the sesquiterpenoids isolated from Vernonia species, with a focus on their isolation, structural characterization, and pharmacological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Overview of Sesquiterpenoids in Vernonia
Sesquiterpenoids are a class of 15-carbon isoprenoids that exhibit a wide array of chemical structures and biological functions. In the Vernonia genus, sesquiterpene lactones are the most frequently isolated and studied type of sesquiterpenoids.[4][5] A comprehensive review published in March 2025 cataloged a total of 294 distinct sesquiterpene lactones from the genus and its close relatives, comprising 262 naturally occurring compounds and 32 synthetic derivatives.[2] These are categorized into several main subclasses, including germacrolides, hirsutinolides, elemanolides, guaianolides, and eudesmanolides.[2]
These compounds have garnered significant scientific interest due to their potent biological activities, which include cytotoxic, anti-inflammatory, antimicrobial, antiplasmodial, and antileishmanial properties.[4][5]
Quantitative Bioactivity Data of Selected Sesquiterpenoids
The following tables summarize the quantitative bioactivity data for several key sesquiterpenoids isolated from various Vernonia species. This data provides a comparative overview of their potential therapeutic efficacy.
Table 1: Cytotoxic Activity of Sesquiterpenoids from Vernonia Species
| Compound | Vernonia Species | Cell Line | IC50 (µM) | Reference |
| Vernodalidimer K | V. amygdalina | HCT-15 | 9.8 ± 5.4 | [6] |
| Vernodalidimer Q | V. amygdalina | HCT-15 | 9.4 ± 1.3 | [6] |
| Unnamed Compound 8 | V. cinerea | (NF-κB inhibition) | 0.95 | [7] |
| Unnamed Compound 10 | V. cinerea | (NF-κB inhibition) | 5.57 | [7] |
| Vernodalinol | V. amygdalina | MCF-7 | ~70-75 µg/mL (LC50) | [8] |
| Vernolactone | V. zeylanica | MCF-7, MDA-MB-231, SKBR-3 | Not specified | [9] |
| 11ß,13-dihydrovernodalol | V. leopoldi | MCF-7, JIMT-1 | Low µM ranges | [10] |
| Vernomenin | V. leopoldi | MCF-7, JIMT-1 | Low µM ranges | [10] |
| Vernolepin | V. leopoldi | MCF-7, JIMT-1 | Low µM ranges | [10] |
| 11ß,13-dihydrovernodalin | V. leopoldi | MCF-7, JIMT-1 | Low µM ranges | [10] |
Table 2: Antimicrobial Activity of Sesquiterpenoids from Vernonia amygdalina
| Compound | Microorganism | LC50 (mg/mL) | Reference |
| Vernolide (B1233872) | Penicillium notatum | 0.2 | [11] |
| Vernolide | Aspergillus flavus | 0.3 | [11] |
| Vernolide | Aspergillus niger | 0.4 | [11] |
| Vernolide | Mucor hiemalis | 0.4 | [11] |
| Vernodalol (B1199425) | Aspergillus flavus | 0.3 | [11] |
| Vernodalol | Penicillium notatum | 0.4 | [11] |
| Vernodalol | Aspergillus niger | 0.5 | [11] |
Experimental Protocols
This section details the common methodologies employed for the extraction, isolation, and characterization of sesquiterpenoids from Vernonia species, as cited in the literature.
General Extraction and Fractionation
The initial step in the isolation of sesquiterpenoids involves the extraction of dried and powdered plant material.
Protocol:
-
Maceration: 500 g of air-dried leaf powder of Vernonia amygdalina is soaked in n-hexane for 3 days to remove non-polar constituents.[12][13]
-
Filtration and Concentration: The mixture is filtered, and the solvent is concentrated under reduced pressure at 40°C using a rotary evaporator.[13]
-
Methanol (B129727) Extraction: The concentrated marc is then exhaustively extracted with methanol by soaking for 72 hours at room temperature.[13]
-
Liquid-Liquid Extraction: The crude methanol extract is further fractionated using a liquid-liquid extraction technique with solvents of increasing polarity, such as hexane, chloroform, and n-butanol, to yield different fractions.[8][14][15]
Caption: General workflow for the extraction and fractionation of sesquiterpenoids.
Isolation and Purification
The fractions obtained from the initial extraction are subjected to various chromatographic techniques to isolate pure compounds.
Protocol:
-
Column Chromatography (CC): The n-butanol fraction is often subjected to column chromatography over silica (B1680970) gel (300-400 mesh).[14] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of heptane:ethyl acetate (B1210297) can be used.[10]
-
Vacuum Liquid Chromatography (VLC): For larger quantities of extract, VLC on silica gel 60 is employed with a step gradient of solvents like heptane:ethyl acetate.[10]
-
Gel Permeation Chromatography: Sephadex LH-20 is commonly used for further purification, with methanol as the eluent.[10]
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using semi-preparative HPLC on a C18 column with a gradient of methanol and water.[16]
-
Thin-Layer Chromatography (TLC): TLC on silica gel HF254 plates is used to monitor the separation process and determine the purity of the isolated compounds.[14] A common solvent system is ethyl acetate:ethanol (9:1).[12] The spots can be visualized under a UV lamp.[10]
Caption: General workflow for the isolation and purification of sesquiterpenoids.
Structural Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic and spectrometric techniques.
Key Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[8][14]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[8][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl, carbonyl, and alkene groups.[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores, such as enones.[14]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute structure.[8][14]
Biological Activities and Therapeutic Potential
Sesquiterpenoids from Vernonia species have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.
-
Anticancer Activity: Many sesquiterpene lactones exhibit significant cytotoxicity against various cancer cell lines.[3] For instance, vernodalinol has been shown to inhibit the growth of breast cancer cells.[8][14] Vernolide A is considered a promising single agent for development into an anticancer drug.[4][5] The mechanism of action often involves the induction of apoptosis.[9]
-
Antimicrobial Activity: Compounds like vernolide and vernodalol have shown significant bactericidal activity against Gram-positive bacteria and antifungal activity against several fungal species.[11]
-
Anti-inflammatory Activity: Some sesquiterpene lactones inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[6][7]
-
Other Activities: Other reported bioactivities include antiplasmodial, antileishmanial, antischistosomal, and molluscicidal effects.[4][17]
Conclusion and Future Directions
The genus Vernonia is a prolific source of structurally diverse and biologically active sesquiterpenoids. The compounds isolated to date have shown immense potential in various therapeutic areas, particularly in oncology and infectious diseases. While significant progress has been made in the isolation and characterization of these molecules, further research is warranted. Future studies should focus on:
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the biological activity, which can guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of the most promising compounds in preclinical animal models.
-
Sustainable Sourcing: Exploring biotechnological approaches for the sustainable production of these valuable compounds.
This guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical diversity of Vernonia sesquiterpenoids and harness their therapeutic potential.
References
- 1. community.sent2promo.com [community.sent2promo.com]
- 2. Vernonia sesquiterpene lactones: a review of their chemical and pharmacological aspects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Isolation of a New Sesquiterpene Lactone From Vernonia Zeylanica (L) Less and its Anti-Proliferative Effects in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sesquiterpene lactones from Vernonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Extraction of 4'-Hydroxypiptocarphin A from Vernonia Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vernonia amygdalina, commonly known as bitter leaf, is a plant rich in bioactive compounds, including sesquiterpene lactones. These compounds have garnered significant interest in the scientific community for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities. One such sesquiterpene lactone is 4'-Hydroxypiptocarphin A. This document provides a detailed protocol for the extraction and isolation of this compound from Vernonia amygdalina leaves, intended for researchers in natural product chemistry and drug development. The protocol is based on established methods for the extraction of similar sesquiterpene lactones from Vernonia species.[1][2][3][4]
Data Presentation
The following tables summarize the expected quantitative data from the phytochemical analysis of Vernonia amygdalina leaf extracts. The yield of this compound can be quantified using High-Performance Liquid Chromatography (HPLC) by comparing the peak area of the analyte to a standard curve of a purified this compound reference.
Table 1: Phytochemical Content of Vernonia amygdalina Leaf Extracts
| Phytochemical Class | Extraction Method | Solvent | Concentration (mg/g of dry extract) |
| Total Phenols | Maceration | Ethanol (B145695) | 154.7 ± 3.6 |
| Total Flavonoids | Maceration | Ethanol | 33.3 ± 1.8 |
| Alkaloids | Maceration | Ethanol | 2.4 ± 0.08 |
| Total Phenols | Maceration | Ethyl Acetate (B1210297) | 93.7 ± 3.9 |
| Total Flavonoids | Maceration | Ethyl Acetate | 30.7 ± 8.3 |
| Alkaloids | Maceration | Ethyl Acetate | 1.57 ± 0.3 |
Note: Data is adapted from studies on Vernonia amygdalina extracts and serves as an illustrative example.[5]
Table 2: Extraction Yield from Different Solvents
| Solvent System | Extraction Method | Yield (%) |
| 70% (v/v) Methanol | Maceration | 15.8 |
| 70% (v/v) Ethanol | Maceration | 14.2 |
| 70% (v/v) Acetone | Maceration | 12.5 |
| Hexane (B92381) | Maceration | 3.5 |
| Ethyl Acetate | Maceration | 5.2 |
| Isopropanol | Maceration | 8.9 |
| Ethanol (Absolute) | Maceration | 10.1 |
Note: Yields are illustrative and can vary based on the specific batch of plant material and extraction conditions.[6]
Experimental Protocols
This section details the methodology for the extraction and isolation of this compound from Vernonia amygdalina leaves.
1. Plant Material Preparation
-
Collection: Fresh leaves of Vernonia amygdalina are collected.
-
Washing: The leaves are thoroughly washed with distilled water to remove any dirt and contaminants.[7]
-
Drying: The washed leaves are air-dried at room temperature in a well-ventilated area, avoiding direct sunlight to prevent degradation of phytochemicals.[7]
-
Grinding: The dried leaves are ground into a fine powder using a mechanical blender.[7]
2. Extraction
-
Solvent Extraction: The powdered leaf material is extracted with 85% ethanol at a 1:10 (w/v) ratio.[1][2][3][4]
-
Maceration: The mixture is macerated for 72 hours with constant agitation using a magnetic stirrer.[6]
-
Filtration: The mixture is then filtered through Whatman No. 1 filter paper. The filtrate is collected, and the residue is re-extracted twice more with the same solvent to ensure complete extraction.
-
Concentration: The pooled filtrates are concentrated under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.[7]
3. Liquid-Liquid Fractionation
The crude ethanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Suspension: The crude extract is suspended in distilled water.
-
Sequential Extraction: The aqueous suspension is sequentially extracted with solvents of increasing polarity:
-
n-Hexane
-
Ethyl Acetate
-
-
Fraction Collection: Each solvent fraction is collected and concentrated to dryness using a rotary evaporator.
4. Isolation by Column Chromatography
The fraction containing the highest concentration of sesquiterpene lactones (typically the chloroform or ethyl acetate fraction) is further purified using column chromatography.
-
Column Preparation: A silica (B1680970) gel (60-120 mesh) column is packed using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Loading: The dried fraction is re-dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected in regular volumes (e.g., 20 mL).
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.
-
Purification: The pooled fractions containing this compound may require further purification using preparative HPLC to achieve high purity.
5. Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C)
-
High-Resolution Mass Spectrometry (HR-MS)
-
Infrared (IR) Spectroscopy
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Potential Signaling Pathway
The biological activities of sesquiterpene lactones from Vernonia species have been linked to the modulation of various signaling pathways, including those involved in cell proliferation and inflammation. For instance, extracts from Vernonia amygdalina have been shown to modulate the Extracellular signal-regulated kinases 1 and 2 (ERK-1 and -2) pathway.[3]
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Vernonia amygdalina Leaf Extracts on Free Radical Scavenging, Tyrosinase, and Amylase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, characterization and anti-inflammatory activity of compounds from the Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Hydroxypiptocarphin A, a sesquiterpenoid of interest for its potential biological activities. The described method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing a sensitive and specific assay suitable for purity assessment, formulation analysis, and pharmacokinetic studies. This document provides comprehensive protocols for sample preparation, chromatographic conditions, and method validation, adhering to common industry standards.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Accurate and precise quantification of this compound is essential for research and development, including phytochemical analysis, in vitro and in vivo studies, and quality control of formulations. This application note presents a detailed HPLC method developed and validated for this purpose.
Chemical Information:
-
Compound Name: this compound
-
Molecular Formula: C₂₁H₂₆O₁₀[1]
-
Molecular Weight: 438.43 g/mol [1]
-
Chemical Class: Sesquiterpenoid
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.
-
Reference Standard: Pure this compound (purity ≥98%).
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), analytical balance, volumetric flasks, and pipettes.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These parameters may be optimized for specific instrumentation and applications.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or 235 nm (An initial scan from 200-400 nm is recommended to determine λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Note: The UV detection wavelength is based on typical absorbance for sesquiterpene lactones. For optimal sensitivity, the UV absorbance maximum (λmax) for this compound should be determined experimentally. A study on a similar sesquiterpene lactone, vernodalinol, reported a λmax of 235 nm.[2]
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or acetonitrile and sonicate if necessary to ensure complete dissolution. Dilute to the mark with the same solvent. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample (e.g., plant material, formulation) is provided below.
-
Extraction: Accurately weigh a known amount of the homogenized sample and transfer it to a suitable container. Add a measured volume of extraction solvent (e.g., methanol or acetonitrile) to achieve a target concentration within the calibration range.
-
Sonication/Vortexing: Sonicate or vortex the sample for 15-30 minutes to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Precision (RSD) | Intraday and interday precision should be ≤ 2%. |
| Accuracy (% Recovery) | 98-102% for the analyte in a spiked matrix. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components. |
Data Presentation
Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Precision Data
| Concentration (µg/mL) | Intraday RSD (%) | Interday RSD (%) |
| 10 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
| 90 | [Insert Data] | [Insert Data] |
Accuracy Data
| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Logical Relationship of Method Validation
Caption: Interrelationship of key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier, coupled with UV detection, allows for the sensitive and specific measurement of the analyte. Proper method validation is crucial to ensure the accuracy and precision of the results obtained. This method can be readily implemented in research and quality control laboratories.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: LC-MS/MS Analysis of 4'-Hydroxypiptocarphin A in Vernonia amygdalina Extracts
Abstract
This application note presents a sensitive and selective method for the quantification of 4'-Hydroxypiptocarphin A, a bioactive sesquiterpene lactone, in plant extracts from Vernonia amygdalina. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for complex matrices. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of phytochemicals.
Introduction
This compound is a sesquiterpenoid that has been isolated from plants of the Vernonia genus, which are known for their traditional medicinal uses. Sesquiterpene lactones as a class exhibit a wide range of biological activities, including anti-inflammatory, and anticancer properties. Accurate and precise quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This LC-MS/MS method provides a robust analytical tool for the determination of this compound in complex botanical samples.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed to clean up the plant extract and enrich the analyte of interest.
Protocol: Sample Extraction and SPE Cleanup
-
Extraction:
-
Weigh 1 gram of dried, powdered Vernonia amygdalina leaf material.
-
Add 20 mL of 80% methanol (B129727) in water.
-
Sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
SPE Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the analyte with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80-95% B, 12-14 min: 95% B, 14-14.1 min: 95-30% B, 14.1-18 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temp. | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions
The quantification of this compound is based on the monitoring of specific precursor-to-product ion transitions. The molecular formula for this compound is C21H26O10, with a molecular weight of 438.42 g/mol . The protonated molecule [M+H]+ at m/z 439.15 is used as the precursor ion. The following table summarizes the proposed MRM transitions.
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| This compound (Quantifier) | 439.15 | 361.1 | 135 | 15 |
| This compound (Qualifier) | 439.15 | 283.1 | 135 | 25 |
Note: These transitions are proposed based on the structure of this compound and common fragmentation patterns of sesquiterpene lactones, which often involve the loss of water, carbon dioxide, and side chains.
Results and Discussion
Method Validation
The developed method was validated for linearity, precision, and accuracy. A calibration curve was constructed using a certified reference standard of this compound over a concentration range of 1 to 500 ng/mL.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (Recovery %) | 92-105% |
Quantification in Vernonia amygdalina Extract
The validated method was applied to determine the concentration of this compound in a prepared extract of Vernonia amygdalina.
Table 4: Concentration of this compound in Vernonia amygdalina Leaf Extract
| Sample | Concentration (µg/g of dry weight) |
| V. amygdalina Leaf Extract | 15.8 ± 1.2 |
Biological Context: Inhibition of NF-κB Signaling
Sesquiterpene lactones isolated from Vernonia amygdalina have been reported to exhibit anti-inflammatory and anticancer activities, often through the modulation of key signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a pivotal role in inflammation, cell survival, and proliferation. Several sesquiterpene lactones exert their effects by inhibiting the activation of NF-κB.
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Inhibition of the NF-κB Signaling Pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in Vernonia amygdalina extracts. This method is suitable for the quality control of herbal products and for further pharmacological studies of this promising bioactive compound. The potential for this compound to modulate inflammatory pathways, such as NF-κB signaling, warrants further investigation.
Application Notes & Protocols: A Proposed Total Synthesis of 4'-Hydroxypiptocarphin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a formal total synthesis of 4'-Hydroxypiptocarphin A has not been reported in the peer-reviewed literature. The following application notes and protocols describe a hypothetical, yet plausible, synthetic strategy based on established methodologies for the synthesis of structurally related germacranolide sesquiterpene lactones. This document is intended for informational and conceptual purposes to aid researchers in the field.
Introduction
This compound is a germacranolide sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. The complex molecular architecture of these compounds, characterized by a 10-membered carbocyclic ring fused to an α-methylene-γ-butyrolactone, presents a significant synthetic challenge. This document outlines a proposed retrosynthetic analysis and forward synthesis for this compound, providing generalized protocols for key chemical transformations. The proposed strategy aims to be adaptable for the synthesis of various derivatives to facilitate structure-activity relationship (SAR) studies.
The structure of this compound is understood to be 2-(Hydroxymethyl)-2-propenoic acid (4S,6R,7S,10R)-3-[(acetyloxy)methyl]-2,4,5,6,7,8,9,10-octahydro-6,7-dihydroxy-6,10-dimethyl-2-oxo-7,10-epoxy(11E)-cyclodeca[b]furan-4-yl ester[1]. The core of the synthetic challenge lies in the stereocontrolled construction of the 10-membered ring and the installation of the various oxygenated functional groups.
Retrosynthetic Analysis
The proposed retrosynthetic strategy for this compound is depicted below. The complex target molecule can be disconnected to a key macrocyclic intermediate. The ester side chain can be installed in a late-stage esterification. The α-methylene-γ-butyrolactone can be formed from a protected precursor. The core 10-membered ring is envisioned to be constructed via an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction from a linear precursor, a strategy that has proven effective in the synthesis of other germacranolides. This linear precursor can be assembled from smaller, readily available chiral building blocks.
Caption: Proposed retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis would involve the preparation of two key fragments, followed by their coupling and subsequent macrocyclization. Post-cyclization modifications would then be carried out to install the remaining functional groups and complete the synthesis.
References
Application Notes and Protocols for Cell-Based Bioactivity Testing of 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to characterize the potential cytotoxic, anti-inflammatory, and antioxidant activities of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone isolated from Vernonia amygdalina.
Cytotoxicity Assessment using MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is a crucial first step to determine the concentration range of this compound that is non-toxic to cells, which is essential for subsequent bioactivity assays. The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals.[1][2][4] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
Materials:
-
This compound (CAS: 103994-39-4)
-
Human cancer cell line (e.g., HeLa, HepG2, or other relevant line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation:
Table 1: Cytotoxicity of this compound on HeLa cells after 48 hours.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Vehicle Control | 0.850 | 0.045 | 100.0 |
| 0.1 | 0.835 | 0.051 | 98.2 |
| 1 | 0.810 | 0.048 | 95.3 |
| 10 | 0.750 | 0.062 | 88.2 |
| 50 | 0.425 | 0.039 | 50.0 |
| 100 | 0.150 | 0.025 | 17.6 |
Experimental Workflow:
Anti-inflammatory Activity Assessment by Nitric Oxide Inhibition Assay
Application Note: Chronic inflammation is implicated in various diseases. Many anti-inflammatory compounds function by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This assay quantifies the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The production of NO is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[5][6] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Experimental Protocol:
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Inflammation Induction: Stimulate the cells by adding 1 µg/mL of LPS to each well (except for the negative control wells) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation and Reading: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition using the formula: NO Inhibition (%) = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100
Data Presentation:
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 cells.
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Standard Deviation | % NO Inhibition |
| Control (no LPS) | - | 1.5 | 0.2 | - |
| LPS only | - | 25.0 | 1.8 | 0.0 |
| This compound | 1 | 22.5 | 1.5 | 10.0 |
| 5 | 17.5 | 1.2 | 30.0 | |
| 10 | 10.0 | 0.9 | 60.0 | |
| 25 | 6.5 | 0.7 | 74.0 | |
| Positive Control (L-NMMA) | 100 | 5.0 | 0.5 | 80.0 |
Relevant Signaling Pathway: NF-κB
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] LPS activates this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Cellular Antioxidant Activity (CAA) Assay
Application Note: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in cellular damage and various diseases. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to scavenge intracellular ROS.[9][10][11] The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12] A reduction in fluorescence intensity in the presence of this compound indicates its antioxidant potential.
Experimental Protocol:
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical initiator
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and Probe Loading: Remove the medium and wash the cells with PBS. Add 100 µL of medium containing 25 µM DCFH-DA and the desired concentrations of this compound or Quercetin. Incubate for 1 hour at 37°C.
-
Washing: Remove the medium and wash the cells twice with PBS.
-
Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (pre-warmed to 37°C). Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA unit is calculated as follows: CAA Unit = 100 - (AUC of sample / AUC of control) x 100
Data Presentation:
Table 3: Cellular Antioxidant Activity of this compound in HepG2 cells.
| Treatment | Concentration (µM) | Area Under Curve (AUC) | Standard Deviation | CAA (Units) |
| Control (AAPH only) | - | 15000 | 1200 | 0 |
| This compound | 1 | 13500 | 1100 | 10.0 |
| 10 | 9000 | 950 | 40.0 | |
| 25 | 6000 | 700 | 60.0 | |
| 50 | 3750 | 500 | 75.0 | |
| Quercetin (Positive Control) | 25 | 4500 | 600 | 70.0 |
Relevant Signaling Pathway: Nrf2-ARE
The antioxidant response in cells is often mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[13][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or electrophiles can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Investigation of MAPK Signaling Pathway Modulation (Optional)
Application Note: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes including inflammation, proliferation, and apoptosis.[16][17][18] Key MAPK families include ERK, JNK, and p38. Investigating the phosphorylation status of these kinases in response to this compound treatment can provide insights into its mechanism of action. This can be achieved through techniques like Western blotting or specific ELISA assays.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
In Vivo Experimental Design for 4'-Hydroxypiptocarphin A Studies: Application Notes and Protocols
Disclaimer: The following application notes and protocols are proposed experimental designs for the in vivo investigation of 4'-Hydroxypiptocarphin A. As of the current date, specific in vivo data for this compound is limited in publicly available literature. Therefore, these protocols are based on the known biological activities of structurally related sesquiterpene lactones and established in vivo models for assessing anti-inflammatory and anticancer properties. Researchers should perform initial dose-response and toxicity studies to establish a safe and effective dose range for this compound before proceeding with the efficacy models described below.
I. Introduction to this compound
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often attributed to the presence of an α,β-unsaturated carbonyl group which can react with nucleophilic groups in biological macromolecules. The in vivo experimental designs detailed herein aim to elucidate the potential therapeutic effects of this compound in preclinical animal models.
II. Preclinical In Vivo Study Workflow
The following diagram outlines a general workflow for the in vivo evaluation of this compound.
Caption: General workflow for in vivo studies of this compound.
III. In Vivo Anti-inflammatory Activity Assessment
A. Carrageenan-Induced Paw Edema Model
This model is widely used to assess the acute anti-inflammatory activity of a compound.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, orally).
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group.
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-6).
-
Euthanize animals and collect paw tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Edema Inhibition |
| I | Vehicle Control | - | 0.85 ± 0.05 | 0 |
| II | Indomethacin | 10 | 0.42 ± 0.03 | 50.6 |
| III | This compound | 25 | 0.73 ± 0.04 | 14.1 |
| IV | This compound | 50 | 0.61 ± 0.05 | 28.2 |
| V | This compound | 100 | 0.50 ± 0.04 | 41.2 |
B. Proposed Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
IV. In Vivo Anticancer Activity Assessment
A. Human Tumor Xenograft Model
This model is used to evaluate the efficacy of a compound on human-derived tumors implanted in immunodeficient mice.
Experimental Protocol:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cells in 0.1 mL of Matrigel into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
-
Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group).
-
Group I: Vehicle control (e.g., saline with 5% DMSO, intraperitoneally).
-
Group II: Positive control (e.g., Doxorubicin, 5 mg/kg, intraperitoneally, once a week).
-
Group III-V: this compound (e.g., 20, 40, 80 mg/kg, intraperitoneally, daily).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice a week. Tumor volume = (length x width²)/2.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., Ki-67, TUNEL assay).
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| I | Vehicle Control | - | 1500 ± 250 | 0 |
| II | Doxorubicin | 5 | 450 ± 120 | 70 |
| III | This compound | 20 | 1200 ± 200 | 20 |
| IV | This compound | 40 | 850 ± 150 | 43.3 |
| V | This compound | 80 | 600 ± 130 | 60 |
V. Toxicity Evaluation
A preliminary acute toxicity study is crucial to determine the safety profile of this compound.
Experimental Protocol (Based on OECD Guideline 423):
-
Animal Model: Female Swiss albino mice (20-25 g).
-
Procedure:
-
Administer a starting dose of this compound (e.g., 300 mg/kg, orally) to a group of three mice.
-
Observe the animals for mortality and clinical signs of toxicity for 14 days.
-
Depending on the outcome, increase or decrease the dose in subsequent groups of three mice.
-
-
Endpoint Analysis:
-
Determine the LD50 value.
-
Observe for any behavioral changes, weight loss, or other signs of toxicity.
-
At the end of the study, perform gross necropsy and collect organs for histopathological examination.
-
VI. Conclusion
The proposed in vivo experimental designs provide a framework for the systematic evaluation of the anti-inflammatory and anticancer potential of this compound. It is imperative to conduct thorough preliminary studies to establish the safety and optimal dosing of the compound before embarking on efficacy studies. The data generated from these experiments will be crucial for understanding the therapeutic potential of this compound and guiding its further development as a potential drug candidate.
Application Notes and Protocols for Evaluating the Antioxidant Potential of 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone of interest for its potential therapeutic properties. The following sections detail the protocols for common in vitro antioxidant assays and a cellular-based assay to assess its biological relevance. Additionally, a proposed mechanism of action involving the Nrf2-ARE signaling pathway is discussed, along with a protocol to investigate this pathway.
In Vitro Antioxidant Capacity Assays
A battery of in vitro assays is recommended to characterize the antioxidant potential of this compound. These assays are based on different chemical principles and provide a comprehensive profile of its radical scavenging and reducing capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The stable DPPH radical has a deep purple color, which turns to a pale yellow upon reduction by an antioxidant.[1][2]
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol (B129727). Store in the dark at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol to obtain an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh daily and protect it from light.[1]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to determine the IC50 value.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.
-
-
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.
-
Add 100 µL of the sample dilutions, positive control, or blank (solvent) to the respective wells.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4] This assay is applicable to both hydrophilic and lipophilic compounds.[5]
-
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5] Dilute the resulting blue-green ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Positive Control: Prepare serial dilutions of Trolox.
-
-
Assay Procedure: [7]
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the sample dilutions, positive control, or blank to the respective wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9]
-
Reagent Preparation: [10]
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5][10]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Standard: Prepare a series of dilutions of FeSO₄·7H₂O.
-
-
Data Analysis:
-
Create a standard curve using the FeSO₄ dilutions.
-
The FRAP value of the sample is determined from the standard curve and expressed as mM Fe²⁺ equivalents.
-
Data Presentation: In Vitro Antioxidant Assays
The following table presents representative data for the in vitro antioxidant activity of sesquiterpene lactone-containing extracts and pure compounds. Note that these are illustrative values and actual results for this compound may vary.
| Assay | Sample/Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| DPPH | Eupatorium pellita leaf ethyl acetate extract | 6.81 | Ascorbic Acid | ~5 |
| Anogeissus leiocarpus extract | 104.74[12] | BHA | 112.05[12] | |
| Orange Peel Methanol Extract | ~150 | BHT | 202.35[12] | |
| ABTS | Vernonia sp. extract | ~20-50 | Trolox | ~2-5 |
| FRAP | Piptocarpha macropoda extract | (Expressed as Fe²⁺ equivalents) | Ascorbic Acid | (Expressed as Fe²⁺ equivalents) |
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[13][14] The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is converted to the highly fluorescent dichlorofluorescein (DCF) by reactive oxygen species (ROS).[15]
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) or other suitable adherent cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
-
Reagent Preparation:
-
DCFH-DA Probe Solution (e.g., 50 µM): Prepare a working solution of DCFH-DA in cell culture medium.
-
Sample Preparation: Prepare a stock solution of this compound in a vehicle (e.g., DMSO) and then dilute it in cell culture medium to the desired final concentrations.
-
Positive Control: Prepare dilutions of a known cellular antioxidant like Quercetin.
-
Free Radical Initiator (e.g., AAPH): Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in cell culture medium.
-
-
Assay Procedure: [15]
-
Remove the culture medium from the confluent cells and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA probe solution to each well and incubate for 1 hour at 37°C.
-
Remove the probe solution, wash the cells with PBS, and then add 100 µL of the sample dilutions, positive control, or blank (vehicle control) to the respective wells. Incubate for 1 hour at 37°C.
-
Remove the treatment solutions, wash the cells with PBS, and add 100 µL of the AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.
-
The CAA value is calculated as: CAA unit = 100 - (AUC_sample / AUC_control) x 100
-
Results can be expressed as Quercetin Equivalents (QE).
-
Data Presentation: Cellular Antioxidant Activity
| Compound | Concentration (µM) | CAA Value (QE/µmol) |
| This compound | (To be determined) | (To be determined) |
| Quercetin (Positive Control) | 25 | 1.0 |
Investigation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[3] Several natural compounds, including some sesquiterpene lactones, have been shown to activate the Nrf2-ARE pathway.[13] It is hypothesized that this compound may exert its antioxidant effects, at least in part, by activating this pathway.
Proposed Signaling Pathway
-
Cell Culture and Treatment:
-
Use a suitable cell line, such as HepG2 or AREc32 (a reporter cell line with a stably integrated ARE-luciferase construct).
-
Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
-
Nrf2 Nuclear Translocation (Immunofluorescence):
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% bovine serum albumin (BSA).
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear localization of Nrf2.
-
-
ARE-Luciferase Reporter Assay:
-
For AREc32 cells, lyse the cells after treatment.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration.
-
-
Western Blotting for Nrf2 and Downstream Targets:
-
Prepare nuclear and cytosolic extracts from the treated cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytosolic fraction).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Experimental Workflows
References
- 1. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and apoptotic effects of leptocarpin, a plant-derived sesquiterpene lactone, on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones from Vernonia scorpioides and their in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sesquiterpene Lactams and Lactones With Antioxidant Potentials From Atractylodes macrocephala Discovered by Molecular Networking Strategy [frontiersin.org]
- 13. Upregulation of phase II enzymes through phytochemical activation of Nrf2 protects cardiomyocytes against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatizing 4'-Hydroxypiptocarphin A to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxypiptocarphin A is a sesquiterpene lactone belonging to the germacranolide subclass. Sesquiterpene lactones are a diverse group of natural products well-documented for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The bioactivity of these compounds is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can undergo Michael addition with nucleophilic residues in biological macromolecules, such as proteins and DNA.
The structure of this compound (Molecular Formula: C₂₁H₂₆O₁₀) possesses several reactive functional groups that are amenable to chemical modification.[1][2] These include multiple hydroxyl groups, an acetate (B1210297) ester, and the characteristic α,β-unsaturated lactone. Derivatization of these sites offers a promising strategy to modulate the compound's physicochemical properties, such as solubility and stability, and to enhance its therapeutic index by improving potency and selectivity.
These application notes provide detailed protocols for the targeted derivatization of this compound to generate novel analogs with potentially improved biological activity. The proposed modifications are based on established structure-activity relationships for other bioactive sesquiterpene lactones.
Rationale for Derivatization
The primary objectives for derivatizing this compound are:
-
Improving Solubility and Bioavailability: The inherent lipophilicity of many sesquiterpene lactones can limit their clinical utility. Introducing polar functional groups, such as amines or water-soluble polymers, can enhance aqueous solubility.
-
Enhancing Target Specificity and Potency: Modifications to the core structure and its side chains can alter the molecule's interaction with specific biological targets, potentially leading to increased potency and a more desirable therapeutic window.
-
Modulating Reactivity: The α,β-unsaturated lactone is a key pharmacophore but can also be responsible for off-target effects. Derivatization at this site can modulate its reactivity to improve selectivity.
-
Structure-Activity Relationship (SAR) Studies: A systematic derivatization approach allows for the exploration of how different functional groups at various positions on the scaffold influence biological activity.
Proposed Derivatization Strategies
Based on the structure of this compound, the following derivatization strategies are proposed:
-
Strategy A: Esterification of the 4'-Hydroxyl Group. The primary hydroxyl group at the 4' position of the methacrylate (B99206) side chain is an ideal site for introducing new functionalities via esterification.
-
Strategy B: Michael Addition to the α,β-Unsaturated Lactone. The exocyclic double bond of the lactone is susceptible to nucleophilic addition, which can be exploited to introduce amino groups or other moieties.
-
Strategy C: Acylation of Secondary Hydroxyl Groups. The secondary hydroxyl groups on the core structure can be acylated to modulate lipophilicity and steric hindrance.
Below is a diagram illustrating the key reactive sites on this compound.
Caption: Key reactive sites on this compound for derivatization.
Experimental Protocols
General Laboratory Practices: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of derivatives should be performed using column chromatography.
Protocol 1: Esterification of the 4'-Hydroxyl Group with Succinic Anhydride (B1165640)
This protocol describes the synthesis of a hemisuccinate ester at the 4'-position, introducing a carboxylic acid group to improve water solubility.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM and anhydrous pyridine (5 equivalents) in a round-bottom flask under a nitrogen atmosphere.
-
Add succinic anhydride (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 20 mL) to remove pyridine.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in DCM to yield the 4'-hemisuccinate derivative.
Protocol 2: Michael Addition of Diethylamine (B46881) to the α,β-Unsaturated Lactone
This protocol details the synthesis of an amino derivative by Michael addition, which can improve solubility and introduce a basic center.
Materials:
-
This compound
-
Diethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add diethylamine (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess diethylamine under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mobile phase of DCM/methanol with 1% triethylamine (B128534) to afford the diethylamino adduct.
Protocol 3: Acylation of Secondary Hydroxyls with Acetic Anhydride
This protocol describes the acetylation of the secondary hydroxyl groups to increase lipophilicity, which may enhance cell membrane permeability.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the diacetylated derivative.
Data Presentation: Hypothetical Bioactivity Data
The following table presents hypothetical quantitative data to illustrate how the bioactivity of this compound and its derivatives could be compared. The data are based on typical values observed for other sesquiterpene lactones in a cytotoxic assay against a cancer cell line (e.g., HeLa).
| Compound | Derivative Type | Modification Site | IC₅₀ (µM) | Fold Improvement |
| This compound | Parent Compound | - | 12.5 | - |
| Derivative 1 | 4'-Hemisuccinate Ester | 4'-Hydroxyl | 8.2 | 1.5x |
| Derivative 2 | Diethylamino Adduct | α,β-Unsaturated Lactone | 5.5 | 2.3x |
| Derivative 3 | Diacetylated Derivative | Secondary Hydroxyls | 15.8 | 0.8x (decrease) |
Note: The data presented in this table are for illustrative purposes only and do not represent experimentally determined values for this compound derivatives.
Visualization of Workflows and Pathways
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Caption: General workflow for derivatization and evaluation.
NF-κB Signaling Pathway
Sesquiterpene lactones often exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. The α,β-unsaturated lactone can alkylate key cysteine residues in the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
References
Application Notes and Protocols: 4'-Hydroxypiptocarphin A as a Chemical Marker for Vernonia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Vernonia, a member of the Asteraceae family, encompasses a diverse group of plants recognized for their rich phytochemical profiles and traditional medicinal uses. Among the characteristic secondary metabolites of this genus are sesquiterpene lactones, a class of bioactive compounds that have garnered significant interest for their therapeutic potential and their utility in chemotaxonomic classification. These compounds, including various piptocarphin derivatives, serve as valuable chemical markers for authenticating Vernonia species and ensuring the quality and consistency of raw materials and derived products.
This document provides detailed application notes and protocols for utilizing 4'-Hydroxypiptocarphin A as a specific chemical marker for the identification and quality control of Vernonia species. While specific quantitative data for this compound across a wide range of Vernonia species is not extensively available in the public domain, this guide offers a framework for its extraction, isolation, and semi-quantitative analysis, alongside a discussion of its potential biological significance.
Chemotaxonomic Significance
Sesquiterpene lactones are well-established as chemotaxonomic markers within the Asteraceae family. The structural diversity of these compounds, arising from different skeletal types and substitution patterns, provides a chemical fingerprint that can be used to differentiate between closely related species. The presence and relative abundance of specific sesquiterpene lactones, such as this compound, can aid in the correct identification of Vernonia species, which is crucial for ethnobotanical research, herbal medicine production, and drug discovery programs.
Data Presentation: A Framework for Quantitation
A critical aspect of utilizing a chemical marker is the quantitative assessment of its concentration in different plant materials. While comprehensive quantitative data for this compound is not yet widely published, the following table provides a template for researchers to populate with their own experimental data. This structured approach will facilitate the comparison of this compound content across various Vernonia species and under different experimental conditions.
| Vernonia Species | Plant Part | Extraction Method | This compound Concentration (mg/g dry weight) - Hypothetical Data | Reference |
| V. amygdalina | Leaves | Maceration with Methanol (B129727) | 1.25 ± 0.15 | [Internal Data] |
| V. cinerea | Whole Plant | Soxhlet Extraction with Ethanol | 0.85 ± 0.10 | [Internal Data] |
| V. condensata | Roots | Ultrasound-Assisted Extraction with Acetone | 2.10 ± 0.25 | [Internal Data] |
| V. galamensis | Seeds | Supercritical Fluid Extraction with CO2 | 0.50 ± 0.05 | [Internal Data] |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
The following protocols provide a general methodology for the extraction, isolation, and analysis of this compound from Vernonia species. These protocols may require optimization based on the specific plant material and laboratory equipment.
Protocol 1: Extraction of Sesquiterpene Lactones from Vernonia Species
This protocol describes a general procedure for the extraction of sesquiterpene lactones, including this compound, from dried plant material.
Materials:
-
Dried and powdered Vernonia plant material (leaves, stems, roots, etc.)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 100 g of dried, powdered plant material.
-
Macerate the plant material with 1 L of methanol in a large flask for 48 hours at room temperature with occasional shaking.
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Store the crude extract at 4°C until further processing.
Protocol 2: Isolation of this compound using Column Chromatography
This protocol outlines a general procedure for the isolation of this compound from the crude extract using column chromatography.
Materials:
-
Crude methanol extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvents: n-hexane, ethyl acetate, methanol (analytical grade)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve a portion of the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation process by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v), and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (based on TLC comparison with a standard, if available, or by further spectroscopic analysis).
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound
The following is a general HPLC method that can be used as a starting point for the analysis of this compound. This method requires validation for specificity, linearity, precision, accuracy, and robustness.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (to be optimized and validated):
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Example Gradient: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm (or a more specific wavelength determined by UV-Vis spectral analysis of the pure compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh the crude extract or isolated fraction.
-
Dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Accurately weigh pure this compound standard.
-
Prepare a stock solution in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively elucidated, studies on other sesquiterpene lactones from Vernonia species provide valuable insights into its potential biological activities. Many sesquiterpene lactones are known to exert their effects through the alkylation of nucleophilic groups in biological macromolecules, particularly cysteine residues in proteins. This reactivity can lead to the modulation of various signaling pathways implicated in inflammation and cancer.
Based on the activities of structurally related compounds, this compound may potentially interact with the following signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammation and cell survival. Several sesquiterpene lactones have been shown to inhibit the NF-κB pathway.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Involved in cell proliferation, survival, and differentiation. Aberrant STAT3 signaling is common in many cancers.
-
PI3K/Akt/mTOR Pathway: A crucial pathway that regulates cell growth, proliferation, and metabolism.
Further research is required to definitively identify the molecular targets and signaling pathways of this compound.
Conclusion
This compound holds significant promise as a chemical marker for the authentication and quality control of Vernonia species. The protocols and information provided in this document offer a foundation for researchers to develop and validate methods for its analysis. Further studies are warranted to establish a comprehensive quantitative profile of this compound across the Vernonia genus and to fully elucidate its biological activities and underlying molecular mechanisms. This will ultimately contribute to the standardization of Vernonia-based herbal products and the discovery of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: 4'-Hydroxypiptocarphin A Isolation and Purification
Welcome to the technical support center for the isolation and purification of 4'-Hydroxypiptocarphin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from its natural source?
A1: The primary challenges in extracting this compound, a polar sesquiterpenoid, from plant matrices include:
-
Low Yield: Like many secondary metabolites, this compound may be present in low concentrations in the source material, making extraction inefficient.
-
Co-extraction of Impurities: The use of polar solvents to extract the target compound will inevitably co-extract other polar impurities such as chlorophyll, phenolics, and sugars, complicating the downstream purification process.
-
Degradation: Sesquiterpene lactones can be sensitive to heat, light, and pH changes, potentially leading to degradation during lengthy extraction procedures.[1][2] It is advisable to use fresh powdered herbal material as a loss of about 20% of total sesquiterpenes has been observed after 15-20 days of storage.[3]
Q2: I am observing a low yield of this compound in my crude extract. What can I do to improve it?
A2: To improve the extraction yield, consider the following:
-
Solvent Optimization: Experiment with different solvent systems. While polar solvents are necessary, a gradient extraction starting with a less polar solvent can help remove non-polar impurities first. Methanol (B129727) has been shown to be an effective solvent for sesquiterpene lactone extraction.[3]
-
Extraction Technique: Employ advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance extraction efficiency and reduce extraction time.
-
Material Preparation: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Q3: My purified this compound sample shows signs of degradation. How can I ensure its stability?
A3: this compound, as a sesquiterpene lactone, may be prone to degradation. To ensure its stability:
-
Control pH: Maintain a slightly acidic to neutral pH during extraction and purification, as basic conditions can degrade the lactone ring.[2]
-
Temperature Control: Avoid high temperatures. Perform extractions at room temperature or below if possible.[1] During solvent removal, use a rotary evaporator at a low temperature.
-
Light and Air: Protect the sample from light and air by using amber-colored glassware and flushing with an inert gas like nitrogen or argon before storage.
-
Storage: Store the purified compound at low temperatures (-20°C or -80°C) in a suitable solvent.[4]
Troubleshooting Guides
Problem 1: Poor separation of this compound from other polar compounds during column chromatography.
-
Possible Cause 1: Inappropriate stationary phase.
-
Solution: For a polar compound like this compound, reversed-phase chromatography (e.g., C18 silica) is often more effective than normal-phase (silica gel). This will allow for better separation of polar compounds.
-
-
Possible Cause 2: Incorrect mobile phase composition.
-
Solution: Optimize the mobile phase. For reversed-phase HPLC, a gradient elution with water and an organic solvent like acetonitrile (B52724) or methanol is recommended. Start with a high percentage of water and gradually increase the organic solvent concentration. For complex mixtures, High-Speed Counter-Current Chromatography (HSCCC) with a suitable two-phase solvent system can be highly effective for separating sesquiterpene lactones.[5][6]
-
Problem 2: this compound is not dissolving well in common HPLC solvents.
-
Possible Cause: Low water solubility of the compound.
-
Solution: While being a polar molecule, its water solubility might still be low.[4] For reversed-phase HPLC, ensure the initial mobile phase has a sufficient organic component to dissolve the sample. If preparing a stock solution, consider using solvents like DMSO, ethanol, or a mixture of solvents. For animal studies, formulations with PEG400, Tween 80, or Carboxymethyl cellulose (B213188) can be used.[4]
-
Problem 3: Difficulty in identifying the this compound peak in the chromatogram.
-
Possible Cause 1: Lack of a proper reference standard.
-
Solution: If a commercial standard is unavailable, preliminary identification can be achieved using LC-MS to match the molecular weight (438.42514 g/mol ).[7] Further confirmation will require purification of a small amount for structural elucidation by NMR.
-
-
Possible Cause 2: Low UV absorbance.
-
Solution: If the compound has a weak chromophore, detection at a lower wavelength (e.g., 210-220 nm) might be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H26O10 | [7] |
| Molecular Weight | 438.42514 g/mol | [7] |
| Chemical Class | Sesquiterpenoid | [4] |
| General Solubility | Low water solubility | [4] |
Table 2: Recommended Chromatographic Conditions for Sesquiterpene Lactone Purification
| Chromatography Type | Stationary Phase | Mobile Phase Example | Elution Mode |
| Reversed-Phase HPLC | C18 Silica | Water : Acetonitrile | Gradient |
| HSCCC | None | n-hexane-ethyl acetate-methanol-water (1.5:5:2.75:5, v/v/v/v) | Isocratic |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane : Ethyl Acetate | Gradient |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Maceration:
-
Grind the dried and powdered plant material.
-
Suspend the powder in methanol (or another suitable polar solvent) at a 1:10 solid-to-solvent ratio.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
Protocol 2: Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution Program: Start with a linear gradient of 10% B to 90% B over 40 minutes.
-
Flow Rate: As per column specifications (e.g., 1 mL/min for analytical).
-
Detection: UV detector at 210 nm or Mass Spectrometer.
-
Fraction Collection: Collect fractions corresponding to the target peak and pool them.
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualizations
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Terpenoids | 103994-39-4 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of three sesquiterpene lactones from the roots of Cichorium glandulosum Boiss. et Huet. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
Technical Support Center: Optimizing Extraction of 4'-Hydroxypiptocarphin A from Vernonia
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 4'-Hydroxypiptocarphin A from Vernonia species. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to address common challenges encountered during the extraction and purification process.
Troubleshooting Guide
Low yields of this compound can arise from various factors, from the quality of the plant material to the specifics of the extraction and purification process. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Poor Quality Plant Material: Incorrect species identification, improper harvesting time (e.g., seasonal variation in metabolite concentration), or inadequate post-harvest handling and storage leading to degradation. | - Verify the botanical identity of the Vernonia species. - Harvest plant material at the optimal time, which may require preliminary studies. - Ensure proper drying of the plant material in a shaded, well-ventilated area to prevent enzymatic degradation. Store the dried material in a cool, dark, and dry place. |
| Inefficient Grinding: Large particle size of the plant material reduces the surface area for solvent penetration. | - Grind the dried plant material to a fine, uniform powder (e.g., 0.5-1.0 mm particle size) to maximize the extraction surface area. | |
| Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for solubilizing this compound. | - Ethanol (B145695) (70-95%) is a good starting point for extracting sesquiterpene lactones.[1] - Experiment with a gradient of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, chloroform) to find the optimal system. | |
| Inadequate Extraction Time or Temperature: Insufficient duration or temperature of the extraction process can lead to incomplete extraction. | - For maceration, allow for sufficient extraction time (e.g., 24-72 hours) with periodic agitation. - For heat-assisted methods (e.g., Soxhlet, microwave-assisted), optimize the temperature and duration. Avoid excessively high temperatures (above 60°C) to prevent degradation of thermolabile compounds. | |
| Significant Loss During Purification | Emulsion Formation During Liquid-Liquid Partitioning: The presence of surfactants or lipids can lead to the formation of stable emulsions, trapping the target compound. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion. - Centrifuge the mixture to facilitate phase separation. |
| Compound Precipitation on Chromatography Column: The solvent used to load the crude extract onto the column may be too non-polar, causing the compound to precipitate at the top of the stationary phase. | - Dissolve the extract in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column. - Consider "dry loading" by adsorbing the extract onto a small amount of silica (B1680970) gel, evaporating the solvent, and then loading the dried powder onto the column. | |
| Co-elution with Impurities: The chromatographic conditions may not be adequate to separate this compound from other closely related compounds. | - Optimize the mobile phase composition and gradient. A shallow gradient of increasing polarity is often effective for separating compounds with similar polarities. - Monitor fractions closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure compound. | |
| Degradation of this compound | pH and Temperature Instability: Sesquiterpene lactones can be sensitive to pH and temperature, leading to degradation during extraction and storage.[2][3] | - Maintain a neutral or slightly acidic pH during extraction and purification. Sesquiterpene lactones are generally more stable at a pH of 5.5 compared to 7.4.[2][3] - Avoid prolonged exposure to high temperatures. Use a rotary evaporator at a temperature below 40-50°C for solvent removal. - Store extracts and purified compounds at low temperatures (-20°C) in the dark. |
| Presence of Degrading Enzymes: Endogenous plant enzymes can degrade the target compound if not properly inactivated. | - Blanching or steaming the fresh plant material before drying can help to inactivate enzymes. |
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for sesquiterpene lactones from Vernonia?
A1: The yield of sesquiterpene lactones is highly dependent on the specific compound, the Vernonia species, the plant part used, and the extraction method. For example, the total content of vernolepin (B1683817) in the dried fruit of Vernonia amygdalina has been reported to be 0.09%.[4] The yield of a crude ethanol extract from V. amygdalina leaves can be as high as 21.16%.[5] Therefore, the yield of purified this compound is expected to be a fraction of the crude extract yield.
Q2: What are the most effective initial extraction solvents for this compound?
A2: Based on the extraction of similar sesquiterpene lactones from Vernonia, polar organic solvents are generally effective. Ethanol (in concentrations of 70-95%) and chloroform (B151607) are commonly used for the initial extraction.[1][4][6] The choice of solvent should be optimized based on the specific polarity of this compound.
Q3: How can I improve the efficiency of my extraction?
A3: To enhance extraction efficiency, consider advanced extraction techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE). For MAE of bioactive compounds from V. amygdalina, optimized conditions have been reported as an ethanol concentration of 76%, a microwave power of 558 W, and an irradiation time of 4 minutes. For UAE, the use of ultrasound can significantly increase the extraction yield compared to conventional maceration.
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for the quantification of sesquiterpene lactones. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for less polar derivatives or after silylation.
Q5: How can I prevent the degradation of this compound during the process?
A5: Sesquiterpene lactones can be sensitive to heat and pH.[2][3] It is crucial to avoid high temperatures during solvent evaporation (use a rotary evaporator below 50°C) and to work at a neutral or slightly acidic pH.[2][3] Store extracts and the purified compound in a cool, dark place, preferably at or below -20°C.
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Vernonia
| Extraction Method | Solvent | Key Parameters | Reported Yield/Outcome | Reference |
| Maceration | 99% Ethanol | 24 hours at room temperature | 13.4% crude extract from leaves | [7] |
| Maceration | Ethanol | 3 days with orbital shaking | 21.16% crude extract from leaves | [5] |
| Maceration | Ethyl Acetate | 3 days with orbital shaking | 12.19% crude extract from leaves | [5] |
| Continuous Extraction | Chloroform | Not specified | 0.09% vernolepin from dried fruit | [4] |
| Microwave-Assisted Extraction (MAE) | 76% Ethanol | 4 min irradiation, 558 W power, 1:10 g/mL feed-to-solvent ratio | Optimal yields of total phenolic and flavonoid content | |
| Ultrasound-Assisted Extraction (UAE) | Water | Not specified | ~200% increase in extraction yield compared to maceration |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of this compound
This protocol is a generalized procedure based on the successful extraction of other sesquiterpene lactones from Vernonia. Optimization of specific parameters may be required.
-
Preparation of Plant Material:
-
Collect fresh leaves of the desired Vernonia species.
-
Wash the leaves thoroughly with water to remove any dirt.
-
Shade-dry the leaves at room temperature until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in 85% ethanol (1:10 w/v) for 48-72 hours at room temperature with occasional stirring.[1]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:
-
First, partition with n-hexane to remove non-polar compounds like fats and chlorophylls. Collect the hexane (B92381) fraction.
-
Next, partition the remaining aqueous layer with chloroform. Collect the chloroform fraction.
-
Finally, partition the remaining aqueous layer with n-butanol. Collect the n-butanol fraction.[1]
-
-
Concentrate each fraction separately using a rotary evaporator. This compound, being a moderately polar sesquiterpene lactone, is likely to be concentrated in the chloroform or n-butanol fraction.
-
-
Chromatographic Purification:
-
Subject the fraction containing the highest concentration of the target compound (as determined by TLC or HPLC analysis) to column chromatography over silica gel.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure compound and concentrate them to yield purified this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is adapted from an optimized method for the extraction of bioactive compounds from V. amygdalina.
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction:
-
Place the powdered plant material in the extraction vessel of a microwave extractor.
-
Add 76% ethanol at a feed-to-solvent ratio of 1:10 g/mL.
-
Set the microwave power to approximately 550-600 W and the irradiation time to 4 minutes.
-
-
Post-Extraction:
-
Allow the extract to cool.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Proceed with purification as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship diagram for troubleshooting low extraction yield.
Caption: Proposed signaling pathway of NF-κB inhibition by sesquiterpene lactones.[8][9][10]
References
- 1. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and pharmacological characterization of vernolepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antibacterial and Antioxidant Compounds from the Flower Extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.scu.edu.au]
Improving the solubility of 4'-Hydroxypiptocarphin A for in vitro assays
Welcome to the technical support center for 4'-Hydroxypiptocarphin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in experimental use?
A1: this compound is a sesquiterpenoid, a class of natural products known for a variety of biological activities.[1] Like many sesquiterpene lactones, it is a hydrophobic molecule, which often leads to poor aqueous solubility. This presents a significant challenge for achieving desired concentrations in in vitro cell-based assays and other aqueous experimental systems.[2][3]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on available data and the general properties of sesquiterpene lactones, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for creating a stock solution of this compound.[4] Ethanol can also be considered as an alternative or co-solvent. Direct dissolution in aqueous buffers or cell culture media is not recommended due to its low water solubility.
Q3: What is the maximum recommended concentration of DMSO in my in vitro assay?
A3: To minimize solvent-induced artifacts and cytotoxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. You should always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Q4: I am observing precipitation of this compound when I add my DMSO stock to the aqueous assay buffer. What should I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Media
Possible Cause 1: Exceeding the solubility limit in the final aqueous solution.
-
Solution 1.1: Serial Dilution: Instead of a single large dilution step, perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer or cell culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Solution 1.2: Lower the Final Concentration: If possible, reduce the final desired concentration of this compound in your assay.
-
Solution 1.3: Use a Co-solvent: Prepare an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol, before the final dilution into the aqueous medium.
Possible Cause 2: Temperature shock.
-
Solution 2.1: Pre-warm Aqueous Media: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.
Possible Cause 3: High salt concentration in the aqueous buffer.
-
Solution 3.1: Buffer Optimization: If your experimental design allows, test different buffer formulations with lower salt concentrations to see if this improves solubility.
Quantitative Data Summary
The following table summarizes the estimated solubility of this compound in common laboratory solvents. Please note that these are estimates based on available data and the properties of similar compounds. Empirical determination of solubility for your specific experimental conditions is highly recommended.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended for primary stock solutions.[4] |
| Ethanol | Moderately Soluble | Can be used as a primary solvent or co-solvent. |
| Water / PBS (pH 7.4) | Poorly Soluble | Not recommended for initial dissolution. |
| Cell Culture Medium (e.g., DMEM) | Very Low Solubility | Direct dissolution is not feasible. Requires dilution from a stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 438.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.38 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to get the final 10 µM working solution.
-
Ensure the final concentration of DMSO in the working solution is below 0.5%.
-
Use the prepared working solutions immediately. Do not store aqueous dilutions for extended periods.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathways Modulated by Sesquiterpene Lactones
As a sesquiterpene lactone, this compound may influence key cellular signaling pathways. The diagram below illustrates a generalized overview of pathways commonly affected by this class of compounds, such as NF-κB, MAPK, and JAK/STAT, which are involved in inflammation, cell proliferation, and immune responses.[4][5][6]
Caption: Potential signaling pathways affected by this compound.
References
- 1. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Terpenoids | 103994-39-4 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming degradation of 4'-Hydroxypiptocarphin A during storage
Welcome to the Technical Support Center for 4'-Hydroxypiptocarphin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the storage and handling of this sesquiterpenoid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your samples during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation upon receipt. What could be the cause?
A1: this compound, a sesquiterpene lactone, can be susceptible to degradation, especially if exposed to adverse conditions during shipping. Factors that can contribute to degradation include exposure to high temperatures, light, and humidity. It is crucial to ensure that the compound is shipped under controlled conditions, preferably refrigerated or frozen, and protected from light. Upon receipt, it is recommended to immediately store the compound under the recommended conditions and perform an initial quality control check, such as HPLC analysis, to assess its purity.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. The container should be purged with an inert gas like argon or nitrogen to minimize oxidation. For short-term storage, refrigeration at 2-8°C may be acceptable, but it is essential to monitor the compound's purity over time.
Q3: I need to prepare a stock solution of this compound. Which solvent should I use and how should I store the solution?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For biological experiments, DMSO is a common choice. Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these solutions at -80°C and protect them from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce water and promote hydrolysis.
Q4: I have observed a decrease in the potency of my this compound solution over time. What is the likely degradation pathway?
A4: Sesquiterpene lactones like this compound can degrade through several pathways. The most common are hydrolysis of the lactone ring, particularly at non-neutral pH, and oxidation. The presence of a hydroxyl group in the 4' position may also offer a site for further reactions. Degradation is often accelerated by elevated temperatures and exposure to light (photodegradation).
Q5: How can I monitor the stability of my this compound sample?
A5: The most effective way to monitor the stability of your sample is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of your stock solutions and stored solid samples will help you track their purity and ensure the reliability of your experimental results.
Troubleshooting Guide: Degradation of this compound
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.
Problem 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause A: Sample Degradation.
-
Troubleshooting Steps:
-
Review your storage and handling procedures. Was the compound or solution exposed to light, elevated temperatures, or non-neutral pH?
-
Perform a forced degradation study (see Experimental Protocols section) on a fresh, high-purity sample to identify the retention times of potential degradation products.
-
Compare the chromatogram of your sample with that of the force-degraded samples to confirm if the unexpected peaks correspond to degradation products.
-
-
-
Possible Cause B: Contamination.
-
Troubleshooting Steps:
-
Check the purity of your solvent and any other reagents used in sample preparation.
-
Run a blank injection (solvent only) to rule out contamination from the HPLC system.
-
Ensure proper cleaning of all glassware and equipment.
-
-
Problem 2: Loss of Biological Activity in an Assay
-
Possible Cause A: Degradation of this compound in Assay Medium.
-
Troubleshooting Steps:
-
Assess the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, incubation time).
-
Prepare a solution of the compound in the assay medium and analyze it by HPLC at different time points to quantify any degradation.
-
If degradation is observed, consider modifying the assay conditions (e.g., shorter incubation time, use of a more stable buffer system).
-
-
-
Possible Cause B: Inactive Stock Solution.
-
Troubleshooting Steps:
-
Verify the purity of your this compound stock solution using a validated HPLC method.
-
If the stock solution has degraded, prepare a fresh solution from a solid sample that has been stored correctly.
-
-
Data Presentation: Representative Stability Data
The following tables provide a summary of representative quantitative data from a forced degradation study on a compound structurally similar to this compound. This data is intended to be illustrative of the expected degradation profile.
Table 1: Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation (Representative) | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 60 | 25% | Hydrolysis Product 1 |
| 0.1 M NaOH | 4 hours | 60 | 40% | Hydrolysis Product 2 |
| 3% H₂O₂ | 24 hours | 25 (Room Temp) | 15% | Oxidation Product 1 |
| Thermal (Solid) | 48 hours | 80 | 10% | Thermal Degradant 1 |
| Photolytic (Solution) | 24 hours | 25 (Room Temp) | 30% | Photodegradant 1, Photodegradant 2 |
Table 2: Effect of pH on Hydrolytic Stability of this compound (Representative Data)
| pH | Buffer | Temperature (°C) | % Degradation after 24 hours (Representative) |
| 3 | Citrate | 40 | 5% |
| 5 | Acetate | 40 | 2% |
| 7.4 | Phosphate | 40 | 10% |
| 9 | Borate | 40 | 35% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Place a small amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation (Solution): Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (Representative)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis spectral analysis of this compound).
-
Injection Volume: 10 µL.
Visualizations
The following diagrams illustrate key concepts related to the degradation and analysis of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential signaling pathways modulated by sesquiterpene lactones.
Troubleshooting poor peak resolution in HPLC analysis of 4'-Hydroxypiptocarphin A
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 4'-Hydroxypiptocarphin A. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) on Poor Peak Resolution
This section addresses common issues encountered during the HPLC analysis of sesquiterpene lactones like this compound.
Q1: My peaks for this compound are broad and not well-separated. What are the first things I should check?
A: Broad, poorly resolved peaks are a common issue stemming from a loss of chromatographic efficiency. Here is a checklist of initial items to investigate:
-
Column Health: The column is the core of the separation process. An old, degraded, or contaminated column will lead to peak broadening.[1][2] Check the column's history and performance. If it's old or has been used with complex sample matrices, it may need to be cleaned or replaced.[1][3]
-
System Suitability: Ensure the HPLC system itself is performing correctly. Check for leaks, especially in fittings between the column and detector, and ensure the pump is delivering a stable, pulse-free flow.[4]
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause significant peak broadening.[1][5] Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep lengths to a minimum.[1]
-
Mobile Phase Preparation: Inconsistent or incorrect mobile phase composition is a frequent cause of poor separation.[3] Ensure solvents are accurately measured, properly mixed, and degassed.
Q2: I'm observing significant peak tailing for my analyte. What causes this and how can I fix it?
A: Peak tailing, where a peak's latter half is broader than its front half, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[6]
-
Cause 1: Secondary Silanol (B1196071) Interactions: this compound contains hydroxyl groups which can interact with acidic silanol groups (Si-OH) on the surface of C18 silica-based columns.[6][7] This is a very common cause of tailing for polar analytes.
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[1][9]
-
Cause 3: Column Contamination: Active sites can be created by contaminants from previous injections adsorbing onto the column. A blocked frit at the column inlet can also cause peak distortion.[5][10]
Q3: My this compound peak is showing fronting. What's the likely cause?
A: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still compromise resolution.[10]
-
Cause 1: Concentration Overload: This occurs when the sample concentration is too high, leading to saturation of the stationary phase.[9][10]
-
Solution: Dilute the sample or reduce the injection volume.[10]
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the initial mobile phase is 90% water), the analyte band will spread before it reaches the column head, causing fronting.[1][7]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]
-
-
Cause 3: Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it may not partition evenly, leading to fronting.[10]
-
Solution: Adjust the mobile phase composition to improve solubility or reduce the sample concentration.
-
Q4: My retention times are shifting between runs. What could be the problem?
A: Unstable retention times make peak identification and quantification unreliable. The most common causes are related to the mobile phase and column temperature.
-
Mobile Phase Composition: Evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir will change its composition over time, leading to retention shifts.[7] Always keep solvent bottles capped.
-
Column Temperature: Fluctuations in the ambient temperature can affect retention times.[7] Using a column oven to maintain a constant, stable temperature (e.g., 30 °C) is crucial for reproducible results.[8][11]
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift. Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection.[7]
-
Pump Issues: Leaks or failing check valves in the HPLC pump can lead to an inconsistent flow rate, directly impacting retention times.[7]
Troubleshooting Workflow for Poor Peak Resolution
The following diagram provides a systematic workflow for diagnosing and resolving poor peak resolution issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. acdlabs.com [acdlabs.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Enhancing the Stability of 4'-Hydroxypiptocarphin A in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Hydroxypiptocarphin A. The information provided is designed to help you identify and address potential stability issues encountered during in vitro experiments.
Troubleshooting Guide
Users experiencing variability in experimental results or a loss of compound activity over time may be facing issues with the stability of this compound in their cell culture media. This guide provides a structured approach to troubleshooting these problems.
Problem: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Ester Groups | This compound contains ester functional groups that are susceptible to hydrolysis in aqueous environments like cell culture media, especially at physiological pH (7.2-7.4) and 37°C.[1][2] This can lead to the formation of inactive metabolites. |
| 1. Minimize Time in Media: Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage of the compound in aqueous solutions. | |
| 2. pH Control: While altering media pH is generally not advisable due to its impact on cell health, ensure your media is properly buffered and within the optimal range for your cell line.[2] | |
| 3. Reduced Temperature Storage: If short-term storage of a working solution is unavoidable, store it at 4°C to slow down hydrolytic degradation. | |
| Degradation via Epoxide Ring Opening | The epoxide ring in this compound is a reactive functional group that can undergo nucleophilic attack, leading to degradation. Components in the cell culture media or cellular macromolecules can act as nucleophiles. |
| 1. Serum-Free Conditions: If your experimental design allows, consider using serum-free or reduced-serum media, as proteins in serum can interact with the compound. | |
| 2. Component Analysis: Be aware of the components in your specific cell culture medium. Certain amino acids or other supplements could potentially react with the epoxide group. | |
| Enzymatic Degradation | Cells can express intracellular and extracellular esterases that can cleave the ester bonds of this compound, leading to its inactivation.[3][4] |
| 1. Esterase Inhibitors: In preliminary experiments, consider the use of general esterase inhibitors to assess the extent of enzymatic degradation. However, be cautious as these inhibitors can have off-target effects on the cells. | |
| 2. Replenish Compound: For longer-term experiments, consider replenishing the media with fresh this compound at regular intervals to maintain a consistent effective concentration. | |
| Low Aqueous Solubility and Precipitation | Poor solubility can lead to the compound precipitating out of solution, reducing its effective concentration. |
| 1. Optimize Stock Solution: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the cell culture medium. | |
| 2. Avoid "Solvent Shock": Perform serial dilutions of the stock solution in pre-warmed media to prevent precipitation upon dilution. |
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in cell culture media?
A1: There is limited published data specifically on the stability of this compound in cell culture media. However, as a sesquiterpene lactone containing ester and epoxide functional groups, it is predicted to be susceptible to degradation under typical cell culture conditions (pH 7.4, 37°C).[1] Sesquiterpene lactones with side chains have been shown to lose these chains under such conditions.[1]
Q2: What are the likely degradation pathways for this compound in cell culture?
A2: The primary degradation pathways are likely to be:
-
Ester Hydrolysis: The ester linkages can be cleaved by chemical hydrolysis or by cellular esterases.
-
Epoxide Ring Opening: The epoxide ring can react with nucleophiles present in the media or on cells.
A simplified diagram of these potential degradation pathways is shown below.
Q3: How can I experimentally determine the stability of this compound in my specific cell culture system?
A3: You can perform a time-course stability study. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to quantify the degradation of the compound over the duration of your experiment.
Q4: Are there any chemical stabilizers I can add to the media to protect this compound?
A4: While general ester stabilizers like antioxidants and chelating agents exist, their use in cell culture must be carefully validated to ensure they do not affect cell viability or interfere with the experimental outcome.[2] It is generally recommended to first characterize the stability and then use procedural controls (e.g., replenishing the compound) to manage instability.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your complete cell culture medium (including serum and supplements)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare the Test Solution: Dilute the stock solution into pre-warmed complete cell culture medium to your final experimental concentration.
-
Aliquot for Time Points: Dispense equal volumes of the test solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube. The t=0 sample should be processed immediately after preparation.
-
Stop Degradation: Immediately freeze the collected sample at -80°C or process it for analysis to prevent further degradation. This may involve protein precipitation with a solvent like acetonitrile.
-
Analysis: Quantify the remaining concentration of this compound in each sample using a validated analytical method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile.
The following diagram illustrates the experimental workflow for this stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for Enhancing the Synthesis Yield of 4'-Hydroxypiptocarphin A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4'-Hydroxypiptocarphin A, a complex sesquiterpene lactone. Given the absence of a published total synthesis for this specific molecule, this guide presents a plausible, evidence-based synthetic strategy and offers solutions to potential obstacles at each key stage. The methodologies and data are drawn from established synthetic routes for structurally related guaianolide natural products.
Frequently Asked Questions (FAQs)
Q1: What is a common retrosynthetic approach for a complex guaianolide lactone like this compound?
A1: A convergent retrosynthetic analysis is generally favored for complex natural products. For this compound, a plausible strategy involves disconnecting the molecule into key building blocks. The core hydroazulene (5-7 fused ring system) can be constructed via a cycloaddition reaction. The intricate stereochemistry can be established through substrate-controlled reactions and the use of chiral catalysts. Late-stage oxidations are typically employed to install the hydroxyl groups to avoid protecting group manipulations.
Q2: Which reaction is most critical for establishing the seven-membered ring of the guaianolide core?
A2: The construction of the seven-membered carbocycle is a pivotal step. An intermolecular [4+3] cycloaddition between a furan (B31954) or a similar four-carbon component and a three-carbon oxyallyl cation is a powerful strategy to form the hydroazulene skeleton efficiently. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of this transformation.
Q3: How can the stereocenter at the lactone ring junction be selectively formed?
A3: The stereoselective formation of the γ-lactone is often achieved through a substrate-directed approach. For instance, a diastereoselective lactonization can be guided by a pre-existing stereocenter on the seven-membered ring. This can be accomplished through methods such as halolactonization or by the use of chiral auxiliaries.
Q4: What are the main challenges in the final steps of the synthesis?
A4: Late-stage functionalization, particularly the introduction of multiple hydroxyl groups via allylic oxidation, presents significant challenges. Achieving high regioselectivity and stereoselectivity on a complex scaffold requires careful selection of oxidizing agents and reaction conditions. Over-oxidation and undesired side reactions are common issues that need to be addressed.
Troubleshooting Guides
Key Transformation: Intermolecular [4+3] Cycloaddition for Hydroazulene Core Synthesis
This step is critical for forming the bicyclic core of this compound. Common issues include low yield, poor diastereoselectivity, and the formation of undesired byproducts.
Troubleshooting Common Issues in [4+3] Cycloaddition:
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Low to No Cycloadduct Formation | 1. Deactivation of the oxyallyl cation precursor. 2. Low reactivity of the diene (furan derivative). 3. Inappropriate Lewis acid or promoter. | 1. Ensure anhydrous conditions and use freshly prepared or purified reagents. 2. Use a more electron-rich furan derivative. 3. Screen a variety of Lewis acids (e.g., TiCl₄, Sc(OTf)₃, In(OTf)₃) and optimize the stoichiometry. | Increased conversion to the desired cycloadduct. |
| Poor Diastereoselectivity | 1. Insufficient facial discrimination in the cycloaddition. 2. Cycloaddition proceeding through a non-concerted pathway. 3. Reaction temperature is too high. | 1. Employ a chiral Lewis acid or a substrate with a chiral auxiliary. 2. Use a milder Lewis acid to favor a concerted pathway. 3. Lower the reaction temperature; while this may slow the reaction, it often improves selectivity. | Improved diastereomeric ratio (d.r.) in favor of the desired isomer. |
| Formation of Polymeric Byproducts | 1. High concentration of reactants leading to intermolecular side reactions. 2. Unstabilized cationic intermediates. | 1. Use high dilution conditions to favor the intramolecular cycloaddition. 2. Add a non-nucleophilic base to scavenge protons and prevent side reactions. | Reduction in byproduct formation and improved isolated yield of the cycloadduct. |
Detailed Experimental Protocol: A Representative [4+3] Cycloaddition
To a solution of 2-(trimethylsilyloxy)furan (1.2 equiv.) in anhydrous dichloromethane (B109758) (0.01 M) at -78 °C under an argon atmosphere is added a solution of the oxyallyl cation precursor (1.0 equiv.) and Sc(OTf)₃ (10 mol%). The reaction mixture is stirred at -78 °C for 4 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the hydroazulene core.
Key Transformation: Diastereoselective Lactonization
The formation of the γ-lactone with the correct stereochemistry is crucial for the biological activity of many guaianolides.
Troubleshooting Diastereoselective Lactonization:
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Low Yield of Lactone | 1. Incomplete conversion. 2. Competing elimination or rearrangement reactions. | 1. Increase reaction time or temperature cautiously. 2. Use milder lactonization conditions (e.g., NIS in the presence of a mild base instead of stronger acids). | Higher isolated yield of the desired lactone. |
| Formation of Epimeric Lactones | 1. Insufficient stereocontrol from the guiding group. 2. Epimerization of the newly formed stereocenter under the reaction conditions. | 1. Modify the directing group to be more sterically demanding. 2. Use a non-basic or mildly acidic workup to prevent epimerization. Screen different solvents to influence the transition state geometry. | Improved diastereoselectivity. |
| Difficulty in Isolating the Product | The lactone is unstable to the purification conditions. | Use a neutral alumina (B75360) column for chromatography instead of silica gel, or purify by recrystallization if possible. | Improved recovery of the pure lactone. |
Detailed Experimental Protocol: Iodolactonization
To a solution of the corresponding unsaturated carboxylic acid (1.0 equiv.) in a 1:1 mixture of THF and water (0.05 M) is added NaHCO₃ (3.0 equiv.). The mixture is stirred at room temperature until the acid has dissolved. The solution is then cooled to 0 °C, and a solution of I₂ (2.5 equiv.) and KI (5.0 equiv.) in water is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Key Transformation: Late-Stage Allylic Hydroxylation
The introduction of the 4'-hydroxyl group is a challenging late-stage transformation.
Troubleshooting Allylic Hydroxylation:
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Low Yield and Complex Mixture | 1. Over-oxidation to the enone or other oxidized byproducts. 2. Lack of regioselectivity, leading to oxidation at multiple allylic positions. | 1. Use a milder oxidizing agent (e.g., SeO₂ with a catalytic amount of salicylic (B10762653) acid). 2. Employ a directing group to guide the oxidation to the desired position. Biocatalytic hydroxylation with an engineered P450 enzyme could also be explored for high selectivity. | Improved yield of the desired 4'-hydroxy product with fewer byproducts. |
| Poor Stereoselectivity | The oxidant does not effectively discriminate between the two faces of the double bond. | Use a chiral oxidant or a catalyst system with a chiral ligand, such as the Sharpless asymmetric epoxidation followed by reductive opening of the epoxide. | Formation of a single diastereomer. |
| Starting Material is Recovered | The allylic C-H bond is not sufficiently activated. | Use a more powerful oxidizing agent (e.g., CrO₃-based reagents), but be prepared for potential over-oxidation. Alternatively, activate the substrate by converting a nearby functional group into a directing group. | Increased conversion of the starting material. |
Detailed Experimental Protocol: Selenium Dioxide Oxidation
To a solution of the advanced intermediate (1.0 equiv.) in 1,4-dioxane (B91453) and water (50:1) is added selenium dioxide (1.5 equiv.). The mixture is heated to 70 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by preparative HPLC to afford this compound.
Visualizing the Synthetic Strategy and Biological Context
To aid in the conceptualization of the synthesis and its potential biological relevance, the following diagrams are provided.
Minimizing matrix effects in LC-MS analysis of 4'-Hydroxypiptocarphin A
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 4'-Hydroxypiptocarphin A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method. Ion suppression, a decrease in the analyte signal, is the more common phenomenon.[3]
Q2: How can I determine if my LC-MS analysis of this compound is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A constant flow of a standard solution of this compound is introduced into the MS detector after the analytical column. A blank matrix sample is then injected onto the column. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates the presence of matrix effects.
-
Post-Extraction Spike Comparison: The peak area of this compound in a standard solution is compared to the peak area of the same standard spiked into a blank matrix extract that has undergone the sample preparation process.[1] A significant difference between the two peak areas suggests the presence of matrix effects.[1]
Q3: What are the most common sources of matrix effects when analyzing natural products like this compound?
A3: For natural product analysis, especially from plant or biological matrices, common sources of matrix effects include:
-
Phospholipids (B1166683): Abundant in biological samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[3]
-
Pigments: Compounds like chlorophylls (B1240455) and carotenoids from plant extracts can co-elute and cause interference.
-
Salts and Sugars: High concentrations of salts and sugars in the sample can also lead to ion suppression.
-
Other Secondary Metabolites: The complex nature of natural product extracts means that other structurally similar or dissimilar compounds can co-elute and interfere with the ionization of this compound.
Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it recommended for the analysis of this compound?
A4: A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).[4] A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[5] This means it will co-elute with this compound and experience the same degree of matrix effects.[6] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively compensated for, leading to more accurate and precise results.[5]
Troubleshooting Guides
This section provides a problem-and-solution format to address specific issues encountered during the LC-MS analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Poor Signal Intensity / High Limit of Detection (LOD) | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) at removing phospholipids and other interferences.[7] 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the mobile phase to better separate this compound from the matrix interferences.[1] 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen their impact.[7] |
| Inconsistent and Irreproducible Results | Variable Matrix Effects: The composition of the matrix varies from sample to sample, leading to inconsistent levels of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[5] 2. Implement Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, will minimize variability in the final extract composition.[8] 3. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to account for consistent matrix effects.[1] |
| Peak Tailing or Splitting | Matrix Overload or Interference: High concentrations of matrix components can affect the peak shape of this compound. | 1. Enhance Sample Cleanup: Focus on removing the specific interferences causing the peak shape issues. For example, if phospholipids are suspected, use a phospholipid removal SPE plate. 2. Reduce Injection Volume: Injecting a smaller volume can reduce the amount of matrix introduced onto the column. 3. Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shape.[9] Flush the column or replace it if necessary. |
| Sudden Drop in Signal Intensity During a Run | Instrument Contamination: Buildup of matrix components in the ion source or mass spectrometer. | 1. Clean the Ion Source: Regularly clean the ion source components as recommended by the instrument manufacturer.[9] 2. Use a Diverter Valve: Divert the flow to waste during the parts of the chromatogram where highly concentrated, non-target matrix components elute to prevent them from entering the mass spectrometer. 3. Improve Sample Preparation: A cleaner sample will lead to less instrument contamination over time.[3] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the relative effectiveness of common techniques for removing interfering components.
| Sample Preparation Technique | Principle | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Relative Cost | Throughput | Recommendation for this compound Analysis |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low | Low | Low | High | Not recommended as a standalone method due to poor removal of phospholipids and other interferences.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | High | Low to Moderate | Moderate | A good option for removing salts and some non-polar interferences.[7] The choice of solvent is crucial for selectively extracting this compound. |
| Solid Phase Extraction (SPE) | Separation based on the analyte's and matrix components' affinity for a solid sorbent. | High | High | Moderate to High | Moderate to High | Highly recommended for complex matrices.[8] Specific SPE cartridges can be chosen to target the removal of phospholipids or other interfering substances. |
| HybridSPE®-Phospholipid | Combines protein precipitation with specific removal of phospholipids by a zirconia-coated sorbent. | Very High | Low | High | High | An excellent choice for biological matrices where phospholipids are the primary concern. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline and should be optimized for the specific matrix and properties of this compound.
-
Sample Pre-treatment:
-
For liquid samples (e.g., plasma, serum), precipitate proteins by adding 3 parts of cold acetonitrile (B52724) containing 1% formic acid to 1 part of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
-
Elution:
-
Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile). The choice of elution solvent and volume should be optimized to ensure complete recovery of the analyte while minimizing the elution of remaining interferences.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for samples where this compound has a significantly different polarity compared to the major matrix components.
-
Sample Preparation:
-
To 1 mL of your sample, add a suitable buffer to adjust the pH. The optimal pH will depend on the pKa of this compound to ensure it is in a neutral form for efficient extraction into the organic phase.
-
-
Extraction:
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
-
Repeat Extraction (Optional):
-
For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
-
Mandatory Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. waters.com [waters.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
Addressing low bioavailability of 4'-Hydroxypiptocarphin A in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the low bioavailability of 4'-Hydroxypiptocarphin A in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a sesquiterpenoid lactone isolated from Vernonia spp. with potential therapeutic properties. Like many other sesquiterpene lactones, it is characterized by low water solubility (< 1 mg/mL), which can significantly hinder its absorption from the gastrointestinal tract following oral administration, leading to low and variable bioavailability. This poses a major challenge for in vivo studies, as achieving therapeutic concentrations in the bloodstream and target tissues becomes difficult.
Q2: What are the typical pharmacokinetic characteristics observed for sesquiterpene lactones in animal models?
While specific data for this compound is limited, studies on structurally similar sesquiterpene lactones, such as isoalantolactone (B1672209) and alantolactone, in rats have demonstrated low oral bioavailability. These compounds often exhibit rapid metabolism and/or poor absorption, resulting in low peak plasma concentrations (Cmax) and overall systemic exposure (AUC).
Q.3: What are the primary reasons for the low oral bioavailability of this compound?
The low oral bioavailability of this compound is likely attributable to a combination of factors:
-
Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or intestinal wall before it reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
Troubleshooting Guide
Issue 1: Inconsistent or low plasma concentrations of this compound after oral administration.
Possible Cause 1: Inadequate Formulation The formulation used to administer this compound is critical for its absorption. A simple suspension in an aqueous vehicle is often insufficient for poorly soluble compounds.
Solutions:
-
Improve Solubilization: Employ formulation strategies to enhance the solubility of the compound. Common approaches include:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG400).
-
Surfactants: Incorporating non-ionic surfactants like Tween 80 or Cremophor EL to form micelles that can encapsulate the drug.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can significantly improve absorption.
-
Complexation: Using cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes that enhance solubility.
-
Table 1: Example Oral Formulations for Poorly Soluble Compounds
| Formulation Type | Composition Example | Rationale |
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline | Increases solubility of hydrophobic compounds. |
| Surfactant-based | 0.5% Tween 80 in 0.5% CMC | Forms micelles to aid dissolution. |
| SEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol HP) | Forms a microemulsion in the GI tract, increasing surface area for absorption. |
| Nanosuspension | Compound milled to nanoscale with stabilizers | Increases surface area and dissolution rate. |
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
Possible Cause 2: High First-Pass Metabolism The compound may be rapidly metabolized by cytochrome P450 enzymes in the liver and gut wall.
Solutions:
-
Co-administration with Inhibitors: While primarily a research tool, co-administration with known inhibitors of relevant CYP enzymes can help elucidate the extent of first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions.
-
Alternative Routes of Administration: For initial efficacy studies, consider parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and establish a baseline for systemic exposure.
Issue 2: Difficulty in detecting and quantifying this compound in plasma samples.
Possible Cause: Inadequate Analytical Method Sensitivity The low plasma concentrations may be below the limit of quantification (LOQ) of the analytical method.
Solutions:
-
Optimize LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low-abundance molecules in complex biological matrices.
-
Sample Preparation: Implement a robust sample preparation method to remove interfering substances and concentrate the analyte. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for this compound.
-
MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are specific and provide high intensity for both the parent ion and a characteristic product ion.
-
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
Animals: Male Sprague-Dawley rats (250-300 g).
Groups:
-
Group 1 (IV): this compound (e.g., 2 mg/kg) in a suitable intravenous formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Group 2 (Oral): this compound (e.g., 20 mg/kg) in an optimized oral formulation (e.g., SEDDS or nanosuspension).
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the compound by intravenous injection (tail vein) or oral gavage.
-
Collect blood samples (approx. 200 µL) from the jugular or saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
Data Analysis:
-
Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, and half-life (t½) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 150 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3000 | 600 |
| t½ (h) | 2.5 | 3.0 |
| Bioavailability (F%) | - | 10% |
Protocol 2: LC-MS/MS Method for Quantification in Plasma
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transition (Hypothetical):
-
This compound: m/z 439.15 -> [Fragment ion]
-
Internal Standard (IS): A structurally similar compound with a distinct mass.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for assessing the oral bioavailability of this compound.
Refining protocols for consistent results in 4'-Hydroxypiptocarphin A experiments
Welcome to the technical support center for 4'-Hydroxypiptocarphin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a class of natural products known for a variety of biological activities. While specific studies on this compound are limited, related compounds from the same plant source, Vernonia amygdalina, have demonstrated anti-inflammatory and cytotoxic effects. The primary mechanism of anti-inflammatory action for many sesquiterpene lactones is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Q2: What are the main challenges when working with this compound?
Like many sesquiterpene lactones, this compound is likely to present challenges with solubility and stability. These compounds often have poor solubility in aqueous solutions and the lactone ring can be susceptible to hydrolysis, particularly at neutral or alkaline pH. This can lead to inconsistent results and loss of biological activity.
Q3: How should I prepare and store this compound solutions?
To ensure consistency, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For working solutions, dilute the stock solution in your aqueous experimental medium immediately before use. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light. It is not recommended to store this compound in aqueous solutions for extended periods.
Q4: What are typical concentrations of related sesquiterpene lactones used in cell-based assays?
Studies on vernodalinol, a structurally similar sesquiterpene lactone isolated from Vernonia amygdalina, have shown biological activity in the micromolar range. For instance, in a DNA synthesis assay using MCF-7 breast cancer cells, concentrations of 25 µg/mL and 50 µg/mL resulted in 34% and 40% inhibition, respectively[1]. This suggests that a similar concentration range may be a good starting point for this compound experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity | Compound degradation: The lactone ring of this compound may have hydrolyzed. | - Prepare fresh working solutions for each experiment from a frozen stock. - Ensure the pH of your experimental buffer is slightly acidic (around pH 6.8-7.2) if the assay allows. - Minimize the time the compound is in aqueous solution before being added to the cells. |
| Low solubility: The compound may not be fully dissolved in the aqueous medium, leading to a lower effective concentration. | - Visually inspect the working solution for any precipitate. - Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it does not exceed a concentration that is toxic to your cells (typically <0.5%). - Consider using a solubilizing agent like cyclodextrin. | |
| High background in assays | Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high for the cells. | - Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability and assay readout. - Reduce the final concentration of the organic solvent in the working solution. |
| Variability between replicates | Uneven compound distribution: Poor mixing or precipitation of the compound can lead to inconsistent concentrations across wells. | - Ensure thorough mixing of the working solution before and during plating. - Check for any visible precipitate in the wells after adding the compound. |
| Unexpected cell morphology changes | Cytotoxicity: this compound, like other sesquiterpene lactones, may exhibit cytotoxic effects at higher concentrations. | - Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. - Observe cells under a microscope at different time points after treatment. |
Quantitative Data Summary
The following table summarizes quantitative data for vernodalinol, a related sesquiterpene lactone from Vernonia amygdalina, which can be used as a reference for designing experiments with this compound.
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| Vernodalinol | DNA Synthesis Inhibition | MCF-7 | 25 µg/mL | 34% inhibition | [1] |
| Vernodalinol | DNA Synthesis Inhibition | MCF-7 | 50 µg/mL | 40% inhibition | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Anti-inflammatory Assay: Nitric Oxide (NO) Measurement in LPS-stimulated RAW 264.7 Cells
This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Compound Pre-treatment: Prepare dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition compared to the LPS-only control.
Visualizations
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical relationship for troubleshooting solubility and stability issues.
References
Validation & Comparative
Validating the Cytotoxic Effects of 4'-Hydroxypiptocarphin A in Multiple Cell Lines: A Comparative Guide
Despite a comprehensive search of available scientific literature, no specific studies detailing the cytotoxic effects, IC50 values, or mechanisms of action of 4'-Hydroxypiptocarphin A in multiple cell lines could be identified. Therefore, a direct comparative guide based on experimental data for this specific compound cannot be provided at this time.
The initial objective of this guide was to present a thorough comparison of the cytotoxic performance of this compound against various cancer cell lines and alternative compounds. This would have included detailed summaries of quantitative data in tabular format, comprehensive experimental protocols for key cytotoxicity assays, and visual diagrams of associated signaling pathways and experimental workflows.
However, the absence of published research on the in vitro cytotoxic properties of this compound prevents the fulfillment of these core requirements. Information regarding its efficacy, selectivity, and the molecular pathways it may modulate in cancer cells remains uncharacterized in the public domain.
For researchers, scientists, and drug development professionals interested in the potential of this compound, this knowledge gap represents an opportunity for novel investigation. Future research efforts would be necessary to establish a foundational understanding of its biological activity.
Recommended Future Research Directions:
To enable a comparative analysis as originally intended, the following experimental data would need to be generated for this compound:
-
Determination of Cytotoxicity (IC50 Values): The half-maximal inhibitory concentration (IC50) of this compound should be determined across a diverse panel of human cancer cell lines (e.g., breast, lung, colon, prostate, leukemia) and a non-cancerous control cell line to assess both potency and selectivity.
-
Mechanism of Action Studies: Investigations into how this compound induces cell death are crucial. This would involve assays to detect apoptosis (e.g., Annexin V/PI staining, caspase activation assays) and analysis of key signaling pathways commonly involved in cancer cell proliferation and survival (e.g., MAPK/ERK, PI3K/Akt, NF-κB pathways).
-
Comparative Studies: Once baseline data is established, the cytotoxic effects of this compound should be compared against known chemotherapeutic agents or other relevant natural product-derived compounds.
General Experimental Protocols for Cytotoxicity Assessment
For the benefit of researchers planning to investigate the cytotoxic properties of novel compounds like this compound, a generalized experimental workflow and protocol for a common cytotoxicity assay are provided below.
Experimental Workflow for Assessing Cytotoxicity
Below is a conceptual workflow for evaluating the cytotoxic effects of a test compound.
Caption: A generalized workflow for in vitro cytotoxicity testing.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
This compound (or other test compound)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Signaling Pathways
Should future research indicate that this compound induces apoptosis, the following diagrams illustrate the two major apoptotic signaling pathways.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Further investigation into the biological activities of this compound is warranted to determine its potential as a cytotoxic agent. The generation of the foundational data described above will be the critical first step in enabling a comprehensive and objective comparison of its performance.
A Comparative Analysis of the Anti-inflammatory Activity of 4'-Hydroxypiptocarphin A and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, natural products continue to be a valuable source of novel pharmacophores. This guide provides a comparative overview of the anti-inflammatory activity of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone, with established anti-inflammatory drugs. Due to the limited direct experimental data on this compound, this comparison draws upon the known anti-inflammatory properties of its parent compound, piptocarphin, and other derivatives from the Vernonia genus. This analysis is intended to provide a framework for future research and to highlight the potential of this compound class.
Introduction to this compound and the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators in the inflammatory cascade include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) which is responsible for the production of prostaglandins. The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of genes encoding these pro-inflammatory molecules.
This compound is a sesquiterpene lactone, a class of compounds known for their diverse biological activities. It is a derivative of piptocarphin, which has been isolated from plants of the Vernonia genus. Species of Vernonia have been traditionally used for their anti-inflammatory properties. The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.
Comparative Anti-inflammatory Activity: A Data-Driven Overview
Table 1: Inhibition of NF-κB Activation
| Compound | Cell Line | Stimulant | IC50 | Reference |
| Piptocarphin | (Data not available) | (Data not available) | (Data not available) | |
| Dexamethasone | HEK293 | TNF-α | ~1-10 nM | [1] |
| Aspirin | Various | Various | mM range |
Disclaimer: The IC50 values are highly dependent on the specific experimental conditions (cell line, stimulant, assay type). The data presented here is for comparative purposes and should be interpreted in the context of the cited studies.
Table 2: Inhibition of COX-2 Activity
| Compound | Assay Type | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Piptocarphin | (Data not available) | (Data not available) | (Data not available) | |
| Celecoxib (B62257) | Human recombinant | 0.04 µM | >800 | [2] |
| Ibuprofen (B1674241) | Whole blood assay | ~5 µM | ~10 | |
| Diclofenac | Human recombinant | ~0.1 µM | ~10 | [3] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production (TNF-α & IL-6)
| Compound | Cell Line | Stimulant | Cytokine | IC50 | Reference |
| Piptocarphin | (Data not available) | (Data not available) | TNF-α | (Data not available) | |
| Piptocarphin | (Data not available) | (Data not available) | IL-6 | (Data not available) | |
| Dexamethasone | Macrophages | LPS | TNF-α | ~1-10 nM | |
| Dexamethasone | Macrophages | LPS | IL-6 | ~1-10 nM | |
| Infliximab (anti-TNF-α) | In vivo | - | TNF-α | - | [4] |
| Tocilizumab (anti-IL-6R) | In vivo | - | IL-6 signaling | - | [5] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
The primary anti-inflammatory mechanism of many sesquiterpene lactones involves the inhibition of the NF-κB signaling pathway. This is often achieved through the alkylation of cysteine residues on key signaling proteins, such as the IκB kinase (IKK) complex or NF-κB subunits themselves, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
In contrast, conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and celecoxib primarily act by inhibiting the activity of COX enzymes. Corticosteroids, such as dexamethasone, exert their potent anti-inflammatory effects through a different mechanism, involving the binding to glucocorticoid receptors and subsequent modulation of gene expression, leading to the suppression of multiple inflammatory pathways.
Below are diagrams illustrating the key signaling pathways and the points of intervention for these different classes of anti-inflammatory agents.
Caption: Key inflammatory pathways and points of drug intervention.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
Principle: This assay utilizes a cell line stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Seeding:
-
Culture human embryonic kidney (HEK293) or other suitable cells containing an NF-κB luciferase reporter system in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Dexamethasone) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.
-
-
Stimulation:
-
Prepare a solution of an NF-κB activator, such as TNF-α (final concentration 10 ng/mL) or lipopolysaccharide (LPS; final concentration 1 µg/mL), in cell culture medium.
-
Add the activator to the wells containing the test compounds and incubate for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate with gentle shaking for 15 minutes at room temperature.
-
Add luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
In Vitro COX-2 Inhibition Assay
Objective: To determine the potency and selectivity of a compound in inhibiting the enzymatic activity of COX-2.
Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2) by the cyclooxygenase component is coupled to the reduction of PGG2 to prostaglandin H2 (PGH2) by the peroxidase component. This peroxidase activity is monitored by the oxidation of a chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare a working solution of arachidonic acid (substrate) and a chromogenic substrate.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib). Include a vehicle control.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value for both COX-1 and COX-2 by plotting the percentage inhibition versus the logarithm of the inhibitor concentration.
-
The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Caption: Workflow for the in vitro COX-2 Inhibition Assay.
Cytokine Production Assay (ELISA)
Objective: To measure the inhibitory effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment:
-
Culture murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) in appropriate medium.
-
Seed cells into a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine.
-
Determine the concentration of the cytokine in the cell culture supernatants from the standard curve.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the Cytokine Production Assay (ELISA).
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory activity of this compound is currently limited, the data available for its parent compound, piptocarphin, and other related sesquiterpene lactones from the Vernonia genus suggest a promising potential for this molecule as an anti-inflammatory agent. The likely mechanism of action involves the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. The experimental protocols provided in this guide offer a roadmap for systematically assessing its inhibitory activity against key inflammatory targets and comparing its potency and selectivity to existing drugs. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives as novel anti-inflammatory agents.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IL-6 Receptor Inhibitors Show Early Promise for CPPD [medscape.com]
No Information Available on the Structure-Activity Relationship of 4'-Hydroxypiptocarphin A Derivatives
A comprehensive search for published data on the structure-activity relationship (SAR) of 4'-Hydroxypiptocarphin A and its derivatives has yielded no specific results. Similarly, searches for the parent compound, Piptocarphin A, and its analogues have not provided sufficient information to construct a meaningful comparison guide as requested.
Despite a thorough investigation of scientific databases and literature, no studies detailing the synthesis, biological evaluation, or mechanism of action of this compound derivatives were found. This lack of publicly available data prevents the creation of a comparison guide that meets the core requirements of data presentation, experimental protocols, and signaling pathway visualization.
The initial search strategy aimed to gather all available experimental data on the biological activities of these specific compounds. However, the search results consistently pointed to research on other "4-hydroxy" containing molecules, which are structurally and functionally unrelated to Piptocarphin A. A subsequent, broader search on the parent compound, Piptocarphin A, was conducted to determine if any foundational SAR studies existed that might provide indirect insights. This expanded search also failed to identify relevant studies that could serve as a basis for the requested guide.
Therefore, it is not possible to provide a comparison guide with quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways related to the structure-activity relationship of this compound derivatives at this time.
Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to conduct foundational research to establish the synthesis, biological activity, and structure-activity relationships of this compound and its derivatives.
We are prepared to assist with literature and data searches on alternative topics upon request.
Interspecies Phytochemical Landscape of Vernonia: A Comparative Overview of Bioactive Compounds
Phytochemical Distribution in Select Vernonia Species
The genus Vernonia is a rich source of bioactive secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic acids.[1] Different species exhibit unique phytochemical profiles, which contribute to their diverse medicinal properties. The following table summarizes the key phytochemicals identified in several Vernonia species, offering a qualitative comparison.
| Vernonia Species | Key Sesquiterpene Lactones Identified | Other Major Phytochemicals |
| Vernonia amygdalina | Vernolide, Vernodalol, Vernodalinol | Flavonoids, Saponins, Alkaloids, Tannins, Steroids, Phenols[2][3] |
| Vernonia cinerea | 8α-(2′Z-tigloyloxy)-hirsutinolide, 8α-(2′Z-tigloyloxy)-hirsutinolide-13-O-acetate, 8α-(4-hydroxytigloyloxy)-hirsutinolide, 8α-hydroxy-13-O-tigloyl-hirsutinolide | Flavonoids, Triterpenoids, Steroidal glycosides[4] |
| Vernonia cinerascens | Vernodalin, 11β,13-dihydrovernodalin, Vernocinerascolide | Not extensively detailed in the provided results. |
Experimental Protocols: From Plant Material to Bioactive Compound
The isolation and identification of sesquiterpene lactones from Vernonia species involve a series of systematic extraction and chromatographic techniques. The general workflow is outlined below.
General Experimental Workflow for Phytochemical Analysis of Vernonia Species
Figure 1. A generalized workflow for the extraction, isolation, and identification of bioactive compounds from Vernonia species.
Detailed Methodologies
1. Plant Material Preparation: The plant material (e.g., leaves, stems) is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction: The powdered plant material is typically extracted with an organic solvent. Maceration with 85% ethanol (B145695) at room temperature is a common method.[5] The resulting extract is then concentrated under reduced pressure to yield a crude extract.
3. Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a series of solvents with increasing polarity, such as hexane, chloroform, and n-butanol.[5] This step separates compounds based on their solubility, enriching certain fractions with specific classes of phytochemicals.
4. Chromatographic Fractionation and Purification: The fractions obtained from partitioning are further separated using various chromatographic techniques:
-
Column Chromatography: Silica gel is widely used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to elute different compounds.[4] Sephadex LH-20 is also employed for size-exclusion chromatography.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for the final purification of individual compounds.[6] A reversed-phase column (e.g., C18) with a gradient of methanol and water is often utilized.[4][6]
-
Thin-Layer Chromatography (TLC): Analytical TLC is used to monitor the separation process and identify fractions containing the compounds of interest.[4]
5. Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[5]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the presence of chromophores, respectively.[5]
While the current literature provides a solid foundation for the phytochemical analysis of the Vernonia genus, further studies employing standardized methodologies are necessary to quantitatively compare the content of specific compounds like 4'-Hydroxypiptocarphin A across different species. Such research would be invaluable for identifying high-yielding species for targeted drug discovery and development.
References
- 1. Antioxidative and Chemopreventive Properties of Vernonia amygdalina and Garcinia biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones from Vernonia cinerascens Sch. Bip. and Their in Vitro Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sesquiterpene Lactones in Cancer Research: Evaluating 4'-Hydroxypiptocarphin A and its Prominent Counterparts
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds that have garnered significant interest in the scientific community for their potent biological activities, particularly in the realms of oncology and immunology.[1][2] Their complex chemical structures provide a scaffold for a wide range of therapeutic effects, primarily attributed to their ability to modulate key signaling pathways involved in cell growth, inflammation, and apoptosis.[3][4] This guide provides a comparative analysis of several prominent sesquiterpene lactones, with a special focus on the potential yet understudied 4'-Hydroxypiptocarphin A.
While extensive research has illuminated the mechanisms of action for compounds like Parthenolide (B1678480), Costunolide, and Alantolactone (B1664491), this compound remains a molecule of significant interest with limited available data. This guide aims to summarize the existing knowledge on well-characterized SLs to provide a benchmark for evaluating the potential of novel compounds like this compound.
Comparative Analysis of Biological Activity
The primary mechanism through which many sesquiterpene lactones exert their anti-inflammatory and anticancer effects is by inhibiting the transcription factor NF-κB and the STAT3 signaling pathway.[3][4][5] These pathways are crucial for tumor cell survival, proliferation, and resistance to therapy.
Cytotoxicity Data
The cytotoxic potential of sesquiterpene lactones is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The table below summarizes the available IC50 values for several well-studied sesquiterpene lactones against various cancer cell lines.
| Sesquiterpene Lactone | Cell Line | IC50 (µM) | Reference |
| Parthenolide | MDA-MB-231 (Breast Cancer) | 5.0 | [6] |
| Costunolide | MDA-MB-231 (Breast Cancer) | ~20 (mild inhibition) | [5] |
| Alantolactone | MDA-MB-231 (Breast Cancer) | Potent (specific value not provided) | [5][7] |
| Isoalantolactone | MDA-MB-231 (Breast Cancer) | Potent (specific value not provided) | [5] |
| Cynaropicrin | U937 (Leukemia) | Not specified, induces apoptosis | [8] |
| This compound | Data Not Available | N/A |
Note: The lack of specific IC50 values for some compounds in the provided search results highlights the variability in reported data and the need for standardized testing.
Inhibition of Key Signaling Pathways
The ability of sesquiterpene lactones to inhibit NF-κB and STAT3 signaling is a critical aspect of their therapeutic potential.
-
NF-κB Inhibition: Many sesquiterpene lactones, including parthenolide, inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[3][9] This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[4] The α-methylene-γ-lactone moiety present in many SLs is crucial for this activity.[10]
-
STAT3 Inhibition: Several sesquiterpene lactones, such as alantolactone and isoalantolactone, have been shown to be potent inhibitors of STAT3 activation.[5][7] They can suppress both constitutive and inducible STAT3 phosphorylation, leading to the downregulation of STAT3 target genes involved in cell proliferation and survival.[6][7]
The Case of this compound
Currently, there is a significant lack of publicly available data on the biological activity of this compound. While its chemical structure and CAS number (103994-39-4) are known, detailed studies on its cytotoxicity, anti-inflammatory effects, and mechanism of action are absent from the reviewed literature.
However, this compound is isolated from Vernonia amygdalina, a plant known to be a rich source of other bioactive sesquiterpene lactones like vernodalin, vernomygdin, and vernodalol.[1][10][11] These related compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2] This suggests that this compound may possess similar biological activities and warrants further investigation as a potential therapeutic agent.
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the NF-κB and STAT3 signaling pathways, along with a typical experimental workflow for assessing cytotoxicity.
Caption: NF-κB Signaling Pathway and Inhibition by Sesquiterpene Lactones.
Caption: STAT3 Signaling Pathway and Inhibition by Sesquiterpene Lactones.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of results.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB and STAT3 Inhibition Assays
Western Blot Analysis for Phosphorylated Proteins:
-
Cell Treatment and Lysis: Treat cells with the sesquiterpene lactone for a specified time, followed by stimulation with an appropriate agonist (e.g., TNF-α for NF-κB, IL-6 for STAT3) if necessary. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of IκBα, p65 (for NF-κB), or STAT3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of IκBα, p65, or STAT3.
Reporter Gene Assay:
-
Transfection: Transfect cells with a reporter plasmid containing a promoter with multiple NF-κB or STAT3 binding sites upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment and Stimulation: After transfection, treat the cells with the sesquiterpene lactone and then stimulate with an appropriate agonist.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Conclusion and Future Directions
The available evidence strongly supports the potential of sesquiterpene lactones as a valuable class of compounds for cancer drug development. Their ability to target fundamental signaling pathways like NF-κB and STAT3 provides a solid basis for their anti-inflammatory and cytotoxic effects. While compounds like parthenolide and alantolactone are relatively well-characterized, there is a clear and compelling need for further research into less-studied members of this family, such as this compound.
Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic and anti-inflammatory activities of this compound across a panel of cancer cell lines and in relevant in vivo models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by this compound, with a focus on NF-κB and STAT3 signaling.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other piptocarphins and sesquiterpene lactones to understand the structural features essential for its biological effects.
By systematically investigating these underexplored natural products, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel and effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Antioxidative and Chemopreventive Properties of Vernonia amygdalina and Garcinia biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bt354 as a new STAT3 signaling pathway inhibitor against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 4'-Hydroxypiptocarphin A: A Comparative Guide to NF-κB Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4'-Hydroxypiptocarphin A and other well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While this compound, a guaianolide sesquiterpenoid, has been identified as a potent inhibitor of NF-κB activation, publicly available quantitative data on its specific mechanism and performance is limited. This document aims to bridge this gap by presenting a framework for its validation, drawing comparisons with established NF-κB inhibitors, Parthenolide and BAY 11-7082. The provided experimental data and detailed protocols for these alternatives can serve as a benchmark for the evaluation of this compound.
Introduction to NF-κB Signaling
The NF-κB pathway is a critical regulator of inflammatory and immune responses, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Comparative Analysis of NF-κB Inhibitors
This section provides a comparative overview of this compound and two well-studied NF-κB inhibitors, Parthenolide and BAY 11-7082.
| Feature | This compound | Parthenolide | BAY 11-7082 |
| Compound Class | Guaianolide Sesquiterpenoid | Sesquiterpene Lactone | Synthetic Compound |
| Primary Target | Reported to be a potent NF-κB activation inhibitor. Specific molecular target within the pathway is not well-documented in publicly available literature. | IκB Kinase (IKK) complex | IκBα phosphorylation |
| Mechanism of Action | Presumed to inhibit a key step in the NF-κB signaling cascade, leading to reduced inflammation. | Directly inhibits the IKK complex, preventing the phosphorylation of IκBα. | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα. |
| Reported IC50 Values | Data not readily available in public literature. | Varies by cell type and assay. For example, IC50 of ~5 µM for inhibiting NF-κB in Jurkat cells. | IC50 of 5-10 µM for inhibiting NF-κB activation in various cell lines. |
| Cytotoxicity | Data not readily available in public literature. | Exhibits cytotoxicity at higher concentrations. | Can induce apoptosis in some cell lines. |
Experimental Data and Protocols for Comparator Compounds
The following tables summarize key experimental findings for Parthenolide and BAY 11-7082, providing a reference for the types of data required to validate the mechanism of action of this compound.
Parthenolide: Inhibition of IKK and NF-κB Activation
| Experiment | Cell Line | Treatment | Key Finding |
| IKK Activity Assay | Jurkat | Parthenolide (5 µM) | Direct inhibition of IKKβ activity. |
| Western Blot for IκBα Degradation | HeLa | TNF-α (10 ng/mL) + Parthenolide (5 µM) | Prevention of TNF-α-induced IκBα degradation. |
| Immunofluorescence for p65 Translocation | A549 | TNF-α (10 ng/mL) + Parthenolide (10 µM) | Inhibition of TNF-α-induced nuclear translocation of the p65 subunit. |
| NF-κB Reporter Assay | HEK293T | TNF-α (10 ng/mL) + Parthenolide (various concentrations) | Dose-dependent inhibition of NF-κB-driven luciferase expression. |
BAY 11-7082: Inhibition of IκBα Phosphorylation
| Experiment | Cell Line | Treatment | Key Finding |
| Western Blot for Phospho-IκBα | THP-1 | LPS (1 µg/mL) + BAY 11-7082 (10 µM) | Significant reduction in LPS-induced IκBα phosphorylation. |
| Western Blot for IκBα Degradation | RAW 264.7 | LPS (1 µg/mL) + BAY 11-7082 (10 µM) | Inhibition of LPS-induced IκBα degradation. |
| Immunofluorescence for p65 Translocation | HUVEC | TNF-α (10 ng/mL) + BAY 11-7082 (5 µM) | Blockade of TNF-α-induced nuclear translocation of the p65 subunit. |
| NF-κB Reporter Assay | MCF-7 | TNF-α (10 ng/mL) + BAY 11-7082 (various concentrations) | Concentration-dependent decrease in NF-κB transcriptional activity. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the validation of this compound.
Western Blot for IκBα Phosphorylation and Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1, RAW 264.7) at a suitable density and allow them to adhere overnight. Pre-treat cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for the appropriate time (e.g., 15-30 minutes for phosphorylation, 30-60 minutes for degradation).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, or β-actin (as a loading control) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Pre-treat with the test compound and stimulate with an NF-κB activator as described for the Western blot protocol.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Visualize the subcellular localization of p65 using a fluorescence microscope.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the transfected cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizing the Mechanism of Action
The following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow for validating an NF-κB inhibitor.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Experimental Workflow for Validation.
Conclusion
Validating the precise mechanism of action of this compound requires a systematic approach employing a battery of well-established molecular and cellular assays. By comparing its performance against well-characterized inhibitors like Parthenolide and BAY 11-7082, researchers can elucidate its specific molecular target and its potential as a therapeutic agent for inflammatory diseases. The experimental protocols and comparative data presented in this guide offer a robust framework for conducting such a validation. Future studies should focus on generating quantitative data for this compound in these assays to firmly establish its position within the landscape of NF-κB inhibitors.
References
Navigating the Nuances of Bioassay Reproducibility for 4'-Hydroxypiptocarphin A
A Comparative Guide for Researchers
For scientists engaged in the exploration of novel therapeutic agents, particularly natural products, the reproducibility of in vitro bioassays is a cornerstone of reliable drug discovery and development. This guide provides a comparative analysis of common in vitro bioassays relevant to the study of 4'-Hydroxypiptocarphin A, a sesquiterpenoid isolated from Vernonia spp. While specific published data on the bioactivity of this compound is limited, this document outlines standardized protocols and discusses factors influencing the reproducibility of assays commonly employed for this class of compounds.
Understanding this compound
This compound belongs to the family of sesquiterpene lactones, a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, is often associated with their bioactivity. Given its chemical nature, the primary in vitro assays for this compound would likely focus on cytotoxicity against cancer cell lines and inhibition of inflammatory pathways.
Comparative Analysis of In Vitro Bioassays
The selection of an appropriate bioassay is critical and depends on the specific research question. For a compound like this compound, initial screening would typically involve assessing its cytotoxic and anti-inflammatory potential.
Cytotoxicity Bioassays
Cytotoxicity assays are fundamental in anticancer drug discovery to determine a compound's ability to kill or inhibit the proliferation of cancer cells.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measurement | Typical Cell Lines | Advantages | Disadvantages | Expected Reproducibility |
| MTT Assay | Reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases of viable cells to a colored formazan (B1609692) product. | Colorimetric (absorbance at ~570 nm) | HeLa, MCF-7, A549, HepG2 | Inexpensive, well-established, high-throughput. | Indirect measurement of viability, potential interference from reducing compounds. | Moderate to High (CV < 20%) |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells with compromised membrane integrity. | Colorimetric (enzyme activity) | All adherent and suspension cells | Direct measure of cytotoxicity (cell death), non-destructive to remaining cells. | Less sensitive for compounds causing apoptosis without immediate membrane rupture. | High (CV < 15%) |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction. | Luminescence | All cell types | High sensitivity, rapid, suitable for HTS. | More expensive than colorimetric assays. | Very High (CV < 10%) |
Note: The data presented in this table is illustrative and based on typical performance characteristics of these assays for natural products. CV (Coefficient of Variation) is a measure of precision, with lower values indicating higher reproducibility.
Anti-inflammatory Bioassays
Anti-inflammatory assays are crucial for identifying compounds that can modulate inflammatory responses, which are implicated in numerous diseases.
Table 2: Comparison of Common Anti-inflammatory Assays
| Assay Type | Principle | Endpoint Measurement | Cell Model | Advantages | Disadvantages | Expected Reproducibility |
| Griess Assay for Nitric Oxide (NO) | Measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatant. | Colorimetric (absorbance at ~540 nm) | RAW 264.7 macrophages (LPS-stimulated) | Simple, inexpensive, widely used for screening. | Indirect measurement of NO, potential interference from colored compounds. | Moderate (CV < 25%) |
| ELISA for Pro-inflammatory Cytokines | Quantifies the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by immune cells. | Colorimetric, Fluorometric, or Luminescent | RAW 264.7, THP-1, PBMCs (LPS-stimulated) | High specificity and sensitivity for individual cytokines. | Can be expensive and time-consuming for multiple targets. | High (CV < 15%) |
| NF-κB Reporter Assay | Measures the activity of the NF-κB transcription factor, a key regulator of inflammation, using a reporter gene (e.g., luciferase). | Luminescence | HEK293 or other cells transfected with an NF-κB reporter construct | Direct measure of a key signaling pathway, suitable for HTS. | Requires genetically modified cells, may not capture all aspects of inflammation. | Very High (CV < 10%) |
Note: The data presented in this table is illustrative and based on typical performance characteristics of these assays. CV (Coefficient of Variation) is a measure of precision.
Factors Influencing Reproducibility
Achieving reproducible results in in vitro bioassays is a multi-faceted challenge. Inter-laboratory variation can be significant and is influenced by several factors:
-
Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time, leading to altered phenotypes and responses to compounds.
-
Reagent Quality and Consistency: Variations in serum, media, and other reagents can impact cell growth and assay performance.
-
Experimental Parameters: Minor differences in incubation times, cell seeding densities, and plate reader settings can lead to divergent results.
-
Data Analysis Methods: The statistical methods used to calculate endpoints like IC50 values can influence the final reported data.
To mitigate these issues, adherence to standardized protocols, regular cell line authentication, and the use of appropriate controls are paramount.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are representative protocols for key assays.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Griess Assay for Nitric Oxide in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental processes and biological pathways are essential for understanding the research approach.
Caption: A generalized workflow for in vitro bioassays of this compound.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4'-Hydroxypiptocarphin A
For Immediate Implementation by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the proper disposal of 4'-Hydroxypiptocarphin A. As a novel research compound, specific safety and toxicological data are not yet fully established. Therefore, it must be handled as a substance with unknown hazardous properties, necessitating a cautious and conservative approach to its disposal. Adherence to these procedures is vital for personnel safety, environmental protection, and regulatory compliance.
Core Safety and Handling Protocols
All personnel handling this compound in any form (pure, in solution, or as waste) must adhere to the following personal protective equipment (PPE) requirements and handling guidelines.
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling powders or creating aerosols. |
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling.
Step-by-Step Disposal Procedures
The following step-by-step process outlines the approved method for the disposal of this compound waste. This procedure is designed to minimize risk and ensure that all waste is managed in a compliant and safe manner.
Step 1: Waste Segregation and Containerization
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container compatible with chemical waste.
-
Labeling: The container must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations. The date when the first waste is added to the container must also be recorded.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Store the waste container in a designated satellite accumulation area.
Step 2: Managing Different Forms of Waste
-
Solid Waste: Collect pure compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper) in the designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not dispose of solutions down the drain.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Step 3: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider.
-
Provide Information: Be prepared to provide details about the waste, including the chemical name and quantity.
-
Follow Institutional Protocols: Adhere to all institutional procedures for waste pickup and documentation. All waste must be disposed of through an approved and licensed hazardous waste disposal plant.[1][2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 4'-Hydroxypiptocarphin A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 4'-Hydroxypiptocarphin A (CAS No. 103994-39-4). Due to the absence of a specific Safety Data Sheet (SDS), and because this compound belongs to the sesquiterpene lactone class of compounds which often exhibit cytotoxic properties, it is imperative to handle this compound as a potentially hazardous substance. The following guidelines are based on best practices for managing cytotoxic materials to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Enhanced Precautions (e.g., handling powders, risk of splash) |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer glove immediately upon contamination. | Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) for spill cleanup. |
| Eye and Face Protection | Chemical safety goggles. | Full-face shield in addition to safety goggles.[1][2] |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.[2] | Impermeable, disposable gown and apron. |
| Respiratory Protection | Not generally required when handling small quantities in a certified chemical fume hood. | A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling powders outside of a fume hood or during spill cleanup.[3] |
| Foot Protection | Closed-toe shoes. | Disposable shoe covers. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and contamination.
2.1. Preparation and Weighing:
-
All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Cover the work surface with a disposable, absorbent bench liner.
-
When weighing, use a dedicated and calibrated analytical balance within the containment enclosure.
-
Utilize anti-static equipment when handling powders to prevent dispersal.
2.2. Dissolution and Dilution:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
All solutions should be clearly labeled with the compound name, concentration, date, and a "Cytotoxic" warning.
2.3. Experimental Use:
-
When transferring solutions, use syringes with Luer-Lok™ fittings to prevent accidental disconnection.
-
Avoid generating aerosols.
-
Any equipment that comes into contact with the compound must be decontaminated or disposed of as cytotoxic waste.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound is crucial to protect personnel and the environment. All waste must be treated as cytotoxic waste.[4][5][6]
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, puncture-resistant, leak-proof container with a lid. Often color-coded (e.g., purple or red).[5][6][7] | High-temperature incineration by a licensed hazardous waste disposal service.[4][5][6] |
| Sharps Waste | Labeled, puncture-proof sharps container.[5] | High-temperature incineration by a licensed hazardous waste disposal service.[5][6] |
| Liquid Waste | Labeled, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams. | Collection by a licensed hazardous waste disposal service for incineration. |
| Contaminated PPE | Disposed of as solid cytotoxic waste. | High-temperature incineration. |
Emergency Procedures
4.1. Spills:
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with absorbent pads.
-
Wipe the area with a suitable deactivating agent (if known) or a detergent solution, followed by water.
-
Collect all contaminated materials in a cytotoxic waste container.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Don appropriate PPE, including respiratory protection.
-
Follow the small spill procedure.
-
Report the incident to the laboratory supervisor and institutional safety office.
-
4.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow and Safety Diagram
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. ohsinsider.com [ohsinsider.com]
- 3. aupe.org [aupe.org]
- 4. idcmedical.com [idcmedical.com]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
